molecular formula C22H21N3O3S B1667374 ANA-12 CAS No. 219766-25-3

ANA-12

Número de catálogo: B1667374
Número CAS: 219766-25-3
Peso molecular: 407.5 g/mol
Clave InChI: TUSCYCAIGRVBMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ANA-12 is a secondary carboxamide that is anthranilic acid in which the carboxy group has undergone condensation with the primary amino group of alpha-amino-epsilon-caprolactam, while the aryl-amino group has undergone condensation with the carboxy group of 1-benzothiophene-2-carboxylic acid. It is a selective, non-competitive antagonist of tropomyosin receptor kinase B (TrkB, also known as tyrosine receptor kinase B). It has a role as a tropomyosin-related kinase B receptor antagonist, an antidepressant and an anxiolytic drug. It is a secondary carboxamide, a member of caprolactams and a member of 1-benzothiophenes. It is functionally related to a 2-aminohexano-6-lactam and an anthranilic acid.

Propiedades

IUPAC Name

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCYCAIGRVBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045818
Record name ANA 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219766-25-3
Record name N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219766-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ANA-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANA 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219766-25-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANA-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ANA-12 on the TrkB Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ANA-12, a selective antagonist of the Tropomyosin receptor kinase B (TrkB). We delve into its binding characteristics, its effects on downstream signaling cascades, and detailed protocols for key experimental assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers in neurobiology and drug discovery investigating the BDNF/TrkB signaling pathway.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, TrkB, are pivotal players in the development, function, and plasticity of the nervous system. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. This compound is a small-molecule, non-competitive antagonist of the TrkB receptor.[1][2] It has been shown to cross the blood-brain barrier and exert central TrkB blockade.[1][3] This guide will explore the molecular interactions and cellular consequences of this compound's engagement with the TrkB receptor.

This compound Binding and Affinity to TrkB Receptor

This compound exhibits a complex binding mechanism to the TrkB receptor, characterized by the presence of both high- and low-affinity binding sites.[1][3] This two-site model of action contributes to its non-competitive antagonism of BDNF-induced TrkB activation.[4][5][6]

Data Presentation: Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative data for this compound's interaction with the TrkB receptor, compiled from various studies.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd)
High-affinity site10 nMRecombinant TrkB[1][3][7]
Low-affinity site12 µMRecombinant TrkB[1][3][8]
Inhibitory Concentration (IC50)
High-affinity site45.6 nMTetOn-rhTrkB cells[5][6][9][10]
Low-affinity site41.1 µMTetOn-rhTrkB cells[5][6][8][9]
Glioblastoma Cells (A172)10.0 µMA172 cells[11]
Glioblastoma Cells (U87MG)13.85 µMU87MG cells[11]
In Vivo Efficacy
Brain Concentration (30 min post-injection)~400 nMMouse brain[1][3]
Brain Concentration (6 hours post-injection)~10 nMMouse brain[1][3]
Inhibition of endogenous TrkB activity (0.5 mg/kg, 4 hours)25%Mouse brain[7]

Mechanism of Action on TrkB Signaling

This compound functions as a non-competitive antagonist, meaning it does not directly compete with BDNF for its binding site. Instead, it binds to a distinct site on the TrkB receptor, which in turn prevents the conformational changes necessary for receptor activation and autophosphorylation upon BDNF binding.[4][5][6]

Inhibition of TrkB Autophosphorylation

The binding of BDNF to the TrkB receptor normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, a critical step for initiating downstream signaling. This compound effectively inhibits this BDNF-induced autophosphorylation.

Downstream Signaling Pathways Affected by this compound

By preventing TrkB activation, this compound blocks the propagation of signals through its principal downstream pathways:

  • MAPK/ERK Pathway: This pathway is crucial for neuronal survival and plasticity. This compound has been shown to suppress the MAPK pathway.[12][13][14]

  • PI3K/Akt Pathway: This pathway is primarily involved in cell survival and growth.

  • PLCγ Pathway: This pathway is linked to calcium signaling and is important for synaptic plasticity.

The inhibition of these pathways by this compound leads to its observed physiological effects, such as the blockade of BDNF-induced neurite outgrowth.[4][15][16]

Mandatory Visualization: Signaling Pathway Diagram

ANA12_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB ANA12 This compound ANA12->TrkB pTrkB p-TrkB TrkB->pTrkB Autophosphorylation PLCg PLCγ pTrkB->PLCg PI3K PI3K pTrkB->PI3K Ras Ras pTrkB->Ras pPLCg p-PLCγ PLCg->pPLCg Akt Akt PI3K->Akt Raf Raf Ras->Raf pAkt p-Akt Akt->pAkt MEK MEK Raf->MEK Neuronal_Survival Neuronal Survival & Plasticity pAkt->Neuronal_Survival pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pMEK->ERK CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB pCREB->Neuronal_Survival

Caption: this compound non-competitively inhibits BDNF-induced TrkB receptor activation and downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

TrkB Binding Assay (using Bodipy-ANA-12)

This protocol is adapted from the methods described by Cazorla et al. (2011).

Objective: To determine the direct binding of this compound to the TrkB receptor.

Materials:

  • Maxisorp ELISA 96-well plates

  • Recombinant TrkB extracellular domain (TrkB-ECD-Fc)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBS-T)

  • Bodipy-labeled this compound

  • BDNF

  • Fluorescence plate reader

Procedure:

  • Coating: Coat ELISA plates with varying concentrations of TrkB-ECD-Fc in a carbonate buffer (pH 9.6) overnight at 4°C. Use BSA and IgG-Fc as negative controls.

  • Blocking: Wash the plates with PBS-T and block with 0.5% BSA in PBS for 2 hours at room temperature.

  • Binding: Wash the plates with PBS-T. Add Bodipy-ANA-12 in 0.5% PBS-BSA and incubate for 1 hour at room temperature. For competition assays, add BDNF for another hour.

  • Washing: Perform extensive washes with PBS-T to remove unbound Bodipy-ANA-12.

  • Detection: Quantify the amount of bound Bodipy-ANA-12 by measuring fluorescence at 520 ± 10 nm.

TrkB Phosphorylation Assay (KIRA-ELISA)

This protocol is a generalized version based on the Kinase Receptor Activation (KIRA)-ELISA methodology.

Objective: To quantify the level of TrkB phosphorylation in response to BDNF and the inhibitory effect of this compound.

Materials:

  • High-affinity protein-binding ELISA plates

  • Anti-TrkB capture antibody

  • Anti-phosphotyrosine (pY) detection antibody (HRP-conjugated)

  • Cell lysis buffer

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Coating: Coat ELISA plates with anti-TrkB capture antibody overnight at 4°C.

  • Blocking: Wash and block the plates with 1% BSA in PBS for at least 1 hour at room temperature.

  • Sample Preparation: Culture cells (e.g., nnr5 PC12-TrkB) and treat with BDNF in the presence or absence of this compound for the desired time. Lyse the cells and collect the supernatant.

  • Capture: Add cell lysates to the coated plates and incubate for 2 hours at room temperature to capture TrkB.

  • Detection: Wash the plates and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plates and add TMB substrate. Stop the reaction with stop solution.

  • Measurement: Read the absorbance at 450 nm.

Neurite Outgrowth Assay

This protocol is based on standard procedures for PC12 cells.[16]

Objective: To assess the functional consequence of TrkB inhibition by this compound on BDNF-induced neuronal differentiation.

Materials:

  • PC12 cells stably expressing TrkB (nnr5 PC12-TrkB)

  • Cell culture plates coated with an appropriate substrate (e.g., poly-L-lysine)

  • BDNF

  • This compound

  • Microscope with imaging capabilities

Procedure:

  • Cell Plating: Plate nnr5 PC12-TrkB cells at a low density on coated plates.

  • Treatment: After allowing the cells to adhere, treat them with BDNF (e.g., 1 nM) in the presence of varying concentrations of this compound.

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.

  • Imaging and Analysis: Capture images of the cells and quantify neurite outgrowth. A common metric is to count the percentage of cells with neurites longer than twice the diameter of the cell body.

Mandatory Visualization: Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies Binding_Assay Binding Assay (Bodipy-ANA-12) Kinase_Assay Kinase Assay (KIRA-ELISA) Binding_Assay->Kinase_Assay Confirm Target Engagement Neurite_Outgrowth Neurite Outgrowth Assay (PC12 cells) Kinase_Assay->Neurite_Outgrowth Assess Functional Effect Downstream_Signaling Downstream Signaling (Western Blot for p-ERK, p-Akt) Neurite_Outgrowth->Downstream_Signaling Elucidate Pathway Pharmacokinetics Pharmacokinetics (Brain Bioavailability) Downstream_Signaling->Pharmacokinetics Transition to In Vivo Behavioral_Studies Behavioral Studies (e.g., anxiety, depression models) Pharmacokinetics->Behavioral_Studies Evaluate Physiological Response

Caption: A typical experimental workflow for characterizing a TrkB antagonist like this compound.

Conclusion

This compound is a potent and selective non-competitive antagonist of the TrkB receptor. Its mechanism of action involves binding to high- and low-affinity sites on the receptor, thereby preventing BDNF-induced autophosphorylation and the activation of downstream signaling pathways critical for neuronal survival and plasticity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the BDNF/TrkB pathway.

References

ANA-12: A Selective TrkB Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANA-12 is a potent, selective, and cell-permeable small-molecule antagonist of the Tropomyosin receptor kinase B (TrkB). As a non-competitive antagonist, it effectively blocks the neurotrophic actions of Brain-Derived Neurotrophic Factor (BDNF) without compromising neuronal survival.[1][2] Discovered through structure-based in silico screening, this compound has emerged as an invaluable pharmacological tool for elucidating the complex roles of the BDNF/TrkB signaling pathway in neuronal plasticity, mood disorders, and pain.[3][4] Its ability to cross the blood-brain barrier and exert central TrkB blockade makes it a significant lead compound for the development of novel therapeutics for neuropsychiatric and neurological disorders.[1][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of its effects on key signaling pathways.

Mechanism of Action

This compound functions as a selective, non-competitive antagonist of the TrkB receptor.[1] Unlike competitive antagonists that vie with the endogenous ligand for the same binding site, this compound binds to distinct allosteric sites on the TrkB receptor. This binding event induces a conformational change in the receptor that prevents its activation by BDNF.

Key features of its mechanism include:

  • Dual-Affinity Binding: this compound exhibits a two-site mode of action, binding to both a high-affinity (nanomolar range) and a low-affinity (micromolar range) site on the TrkB receptor.[1][6]

  • High Selectivity: It demonstrates high selectivity for TrkB, showing no significant antagonist activity at the related TrkA and TrkC receptors, which are the primary receptors for Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3), respectively.[2][3][4]

  • Inhibition of Downstream Signaling: By preventing BDNF-induced TrkB activation (autophosphorylation), this compound effectively blocks the initiation of downstream intracellular signaling cascades, notably the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating the biological effects of BDNF.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, derived from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Potency of this compound

ParameterValueDescriptionReference(s)
Binding Affinity (Kd)
High-Affinity Site~10 nMDissociation constant for the high-affinity binding site on TrkB.[1][6]
Low-Affinity Site~12 µMDissociation constant for the low-affinity binding site on TrkB.[1][6]
Inhibitory Concentration (IC50)
High-Affinity Site45.6 nMConcentration required to inhibit 50% of BDNF-induced TrkB activation via the high-affinity site.[7][10][11]
Low-Affinity Site41.1 µMConcentration required to inhibit 50% of BDNF-induced TrkB activation via the low-affinity site.[7][10][11]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (0.5 mg/kg, i.p.)

Time Post-InjectionBrain ConcentrationTrkB Inhibition (Whole Brain)Reference(s)
30 minutes~400 nMNot specified[1][3]
1 hourNot specifiedNot specified[3]
2 hoursNot specified~8%[3][5]
4 hoursNot specified~25%[3][5]
6 hours~10 nMNot specified[1][3]

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental logic are provided below using the DOT language.

This compound Mechanism of Action at the TrkB Receptor

cluster_membrane Plasma Membrane TrkB TrkB Receptor Activation Receptor Dimerization & Autophosphorylation TrkB->Activation Leads to Block Blockade of Activation TrkB->Block BDNF BDNF BDNF->TrkB Binds ANA12 This compound ANA12->TrkB Binds (non-competitively) Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) Activation->Downstream Initiates Block->Activation Prevents

This compound non-competitively binds to TrkB, preventing BDNF-mediated activation.
Inhibition of Downstream TrkB Signaling by this compound

cluster_pathways Downstream Cascades cluster_outcomes Cellular Outcomes BDNF BDNF TrkB TrkB Receptor BDNF->TrkB pTrkB p-TrkB (Activated) TrkB->pTrkB Activation ANA12 This compound ANA12->pTrkB Inhibits RAS Ras pTrkB->RAS PI3K PI3K pTrkB->PI3K RAF Raf RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Survival Neuronal Survival & Growth AKT->Survival ERK ERK MEK->ERK mTOR->Survival Plasticity Synaptic Plasticity ERK->Plasticity

This compound blocks TrkB phosphorylation, inhibiting MAPK/ERK and PI3K/Akt pathways.
General Experimental Workflow for this compound Characterization

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Binding Assay (Determine Kd) kira_elisa KIRA-ELISA (Determine IC50) binding_assay->kira_elisa neurite_outgrowth Neurite Outgrowth Assay (Assess Efficacy & Selectivity) kira_elisa->neurite_outgrowth pk_study Pharmacokinetic Study (BBB permeability, Brain conc.) neurite_outgrowth->pk_study target_engagement Target Engagement (Measure TrkB inhibition in brain) pk_study->target_engagement behavioral_models Behavioral Models (Anxiety, Depression) target_engagement->behavioral_models in_silico In Silico Screening (Identify Candidate Molecules) in_silico->binding_assay

A logical progression from computational screening to in vivo validation.

Detailed Experimental Protocols

Kinase Inhibition Receptor Activation (KIRA-ELISA) Assay

This assay quantifies TrkB receptor phosphorylation to determine the inhibitory potency of this compound.

  • Objective: To measure the IC50 of this compound for BDNF-induced TrkB phosphorylation.

  • Materials:

    • High-affinity protein-binding 96-well ELISA plates.

    • Capture Antibody: Anti-TrkB antibody (e.g., from R&D Systems).

    • Detection Antibody: Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

    • Recombinant human BDNF.

    • This compound.

    • Cell line expressing TrkB (e.g., nnr5-PC12 cells stably expressing TrkB).

    • Blocking buffer (e.g., 1% BSA in PBS).

    • Wash buffer (PBS with 0.05% Tween-20).

    • Substrate (e.g., TMB).

    • Stop solution (e.g., 2N H2SO4).

  • Protocol:

    • Coating: Coat ELISA plates with anti-TrkB antibody overnight at 4°C.

    • Blocking: Wash plates and block with 1% BSA in PBS for at least 1 hour at room temperature.

    • Cell Treatment: Seed TrkB-expressing cells. Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulation: Stimulate the cells with a constant concentration of BDNF (e.g., 1 nM) for a short period (e.g., 5-10 minutes) at 37°C.

    • Lysis: Lyse the cells and collect the supernatant containing the solubilized receptors.

    • Capture: Add cell lysates to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature to allow the anti-TrkB antibody to capture the TrkB receptors.

    • Detection: Wash the plate. Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1-2 hours at room temperature.

    • Development: Wash the plate. Add TMB substrate and incubate in the dark until color develops.

    • Quantification: Stop the reaction with stop solution and read the absorbance at 450 nm using a microplate reader.

    • Analysis: Plot the absorbance against the log concentration of this compound to determine the IC50 value.

Neurite Outgrowth Assay for Efficacy and Selectivity

This cell-based assay is used to confirm the biological effect of this compound and its selectivity for TrkB over TrkA and TrkC.

  • Objective: To demonstrate that this compound inhibits BDNF-induced neurite outgrowth in TrkB-expressing cells without affecting NGF- or NT-3-induced outgrowth in TrkA- or TrkC-expressing cells.

  • Materials:

    • nnr5-PC12 cell lines stably expressing TrkA, TrkB, or TrkC.

    • Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3).

    • This compound.

    • Cell culture plates (e.g., 24-well plates) coated with an appropriate substrate (e.g., collagen).

    • Microscope with imaging capabilities.

  • Protocol:

    • Cell Plating: Plate the nnr5-PC12-TrkA, -TrkB, and -TrkC cells in separate coated wells and allow them to adhere.

    • Treatment:

      • For TrkB cells: Treat with a constant concentration of BDNF (e.g., 1 nM) in the presence of varying concentrations of this compound (e.g., 0 to 100 µM).

      • For TrkA cells (selectivity control): Treat with a constant concentration of NGF (e.g., 2 nM) in the presence of a high concentration of this compound (e.g., 100 µM).

      • For TrkC cells (selectivity control): Treat with a constant concentration of NT-3 (e.g., 10 nM) in the presence of a high concentration of this compound (e.g., 100 µM).

      • Include appropriate vehicle controls.

    • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

    • Imaging: Capture images of multiple fields per well using a phase-contrast microscope.

    • Quantification and Analysis: Quantify neurite outgrowth by counting the number of cells bearing neurites longer than twice the cell body diameter. Analyze the dose-dependent inhibition of neurite outgrowth by this compound in the TrkB-expressing cells and the lack of inhibition in TrkA and TrkC-expressing cells.[3]

In Vivo Administration and Behavioral Testing (Forced Swim Test)

This protocol describes a common method for assessing the antidepressant-like effects of this compound in mice.

  • Objective: To evaluate the effect of this compound on depression-like behavior.

  • Materials:

    • Male C57BL/6 mice.

    • This compound.

    • Vehicle solution (e.g., saline with 2% DMSO and 2% Tween 20).[8]

    • Forced swim test apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[2][8]

  • Protocol:

    • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

    • Drug Administration: Administer this compound (e.g., 0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5][9]

    • Test Procedure: 30-60 minutes after injection, place each mouse individually into the cylinder of water for a 6-minute session.[12]

    • Behavioral Recording: Record the entire 6-minute session with a video camera.

    • Data Analysis: Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.

    • Interpretation: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[13]

    • Post-Test Care: After the test, remove the mice from the water, dry them thoroughly, and return them to a clean, warm home cage.[8]

References

ANA-12: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANA-12 is a potent and selective, small-molecule, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF).[1][2] This document provides an in-depth overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This compound has demonstrated significant anxiolytic and antidepressant-like effects in preclinical models, positioning it as a valuable research tool and a potential lead compound for the development of novel therapeutics for mood disorders.[3] It effectively crosses the blood-brain barrier and inhibits BDNF-TrkB signaling without compromising neuronal survival.[1][4]

Introduction

Brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, are critical mediators in the pathophysiology of various mood disorders, including anxiety and depression.[3] The BDNF/TrkB signaling pathway plays a crucial role in neuronal survival, plasticity, and development.[5] this compound was identified through a structure-based in silico screening as a selective antagonist of the TrkB receptor.[3] It exhibits a non-competitive mechanism of action, binding to both high and low-affinity sites on the TrkB receptor.[6][7] This guide will explore the binding affinity, in vitro and in vivo efficacy, and the experimental basis for these findings.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity and In Vitro Potency of this compound

ParameterValueCell Type/Assay ConditionReference
IC₅₀ (High-affinity site) 45.6 nMRecombinant cells and neurons[6][7][8]
IC₅₀ (Low-affinity site) 41.1 µMRecombinant cells and neurons[6][7][8]
K_d_ (High-affinity site) 10 nMDirect binding to TrkB[2][9]
K_d (Low-affinity site) 12 µMDirect binding to TrkB[1][2][9]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

ParameterDosageEffectTime PointReference
Anxiolytic & Antidepressant Effects 0.5 mg/kg, i.p.Reduced anxiety- and depression-related behaviors---[3][8]
TrkB Inhibition (Whole Brain) 0.5 mg/kg, i.p.Partial inhibition of endogenous TrkB activity4 hours[8]
Brain Concentration 0.5 mg/kg, i.p.~400 nM30 minutes[1]
Brain Concentration 0.5 mg/kg, i.p.~10 nM6 hours[1]

Mechanism of Action: TrkB Antagonism

This compound functions as a non-competitive antagonist of the TrkB receptor. This means it does not directly compete with BDNF for its binding site but rather binds to a different site on the receptor, altering its conformation and preventing its activation by BDNF.[6][7] This blockade of BDNF-induced TrkB activation inhibits downstream signaling pathways, including those involved in neuroplasticity, which are often dysregulated in mood disorders.[5][10] this compound has shown selectivity for TrkB, with no significant effects on TrkA and TrkC receptors.[3][6][7]

Signaling Pathway Diagram

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) TrkB->Downstream Activates NeuronalEffects Neuronal Effects (Survival, Plasticity) Downstream->NeuronalEffects Leads to ANA12 This compound ANA12->TrkB Inhibits (Non-competitively) Neurite_Outgrowth_Workflow Start Start PlateCells Plate TrkB-expressing PC-12 cells Start->PlateCells PreIncubate Pre-incubate with This compound or Vehicle PlateCells->PreIncubate Stimulate Stimulate with BDNF PreIncubate->Stimulate Incubate Incubate for 48-72h Stimulate->Incubate FixStain Fix and Stain Cells Incubate->FixStain Image Image Acquisition FixStain->Image Analyze Quantify Neurite Length and Number Image->Analyze End End Analyze->End Logical_Relationship ANA12 This compound BindsTrkB Binds to TrkB Receptor (Non-competitively) ANA12->BindsTrkB InhibitsActivation Inhibits BDNF-induced TrkB Activation BindsTrkB->InhibitsActivation BlocksSignaling Blocks Downstream Signaling Pathways InhibitsActivation->BlocksSignaling ReducesBehavior Reduces Anxiety & Depression-like Behaviors in Animal Models BlocksSignaling->ReducesBehavior

References

In Vivo Effects of ANA-12 on BDNF Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB), are integral to the development, maintenance, and plasticity of the nervous system.[1][2] Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a variety of neurological and psychiatric conditions, including mood disorders, anxiety, and chronic pain.[1][3][4] ANA-12 is a selective, small-molecule, non-competitive antagonist of the TrkB receptor.[5] It effectively crosses the blood-brain barrier, making it a valuable tool for investigating the in vivo functions of BDNF/TrkB signaling and a promising lead compound for therapeutic development.[1][5] This technical guide provides an in-depth overview of the in vivo effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental designs.

The BDNF/TrkB Signaling Pathway

BDNF exerts its influence by binding to two main receptors: the high-affinity TrkB receptor and the low-affinity p75 neurotrophin receptor (p75NTR).[6][7] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[6][7][8] This activation initiates three primary downstream signaling cascades crucial for neuronal function:

  • Ras-Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is critical for neuronal differentiation, synaptic function, and plasticity.[2][6][8][9]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This cascade is essential for promoting cell survival and differentiation.[6][8][9]

  • Phospholipase C-gamma (PLCγ) Pathway: Activation of this pathway leads to increased intracellular calcium, influencing neurotransmission and gene transcription.[6][8][9]

This compound functions by binding directly to the TrkB receptor, non-competitively preventing its activation by BDNF and thereby inhibiting these downstream signaling events.[1]

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates ANA12 This compound ANA12->TrkB Binds & Inhibits PLCg PLCγ TrkB->PLCg Phosphorylates PI3K PI3K TrkB->PI3K Phosphorylates Ras Ras TrkB->Ras Phosphorylates Plasticity Synaptic Plasticity & Neurogenesis PLCg->Plasticity Akt Akt PI3K->Akt MAPK MAPK/ERK Ras->MAPK Survival Neuronal Survival & Differentiation Akt->Survival CREB CREB MAPK->CREB CREB->Plasticity

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

In Vivo Pharmacokinetics and Pharmacodynamics

Systemic administration of this compound leads to its rapid distribution into the central nervous system, where it effectively inhibits TrkB receptor activity. Studies in mice have characterized its bioavailability and the resulting pharmacodynamic effects on TrkB phosphorylation.

Data Presentation: Pharmacokinetics and TrkB Inhibition
ParameterTime PointConcentration / Inhibition LevelBrain RegionReference
This compound Brain Concentration 30 min~400 nMWhole Brain[4]
1 hour-Whole Brain[1]
2 hours-Whole Brain[1]
4 hours-Whole Brain[1]
6 hours~10 nMWhole Brain[4][5]
TrkB Inhibition (pTrkB) 2 hours8%Whole Brain[1]
4 hours25%Whole Brain[1]
2 hoursSignificantStriatum, Cortex[10]
4 hoursSignificantStriatum, Cortex, Hippocampus[10]

In Vivo Behavioral Effects

A significant body of evidence demonstrates that this compound produces anxiolytic and antidepressant-like effects in various rodent behavioral models.[1][3] This suggests that overactivity of the BDNF/TrkB system may contribute to the pathophysiology of mood and anxiety disorders.[1]

Data Presentation: Behavioral Studies in Mice (0.5 mg/kg i.p. This compound)
Behavioral TestParameter MeasuredSaline Control (Mean ± SEM)This compound Treated (Mean ± SEM)P-valueReference
Forced-Swim Test Total Immobility Time (s)~150 s~90 sP < 0.05[1]
Tail-Suspension Test Total Immobility Time (s)~125 s~75 sP = 0.01[1]
Novelty-Suppressed Feeding Latency to Feed (s)~250 s~150 sP < 0.05[1]
Elevated Plus Maze Time in Open Arms (%)~20%~40%P < 0.01[1]

Effects in Disease Models

Beyond its effects on mood-related behaviors, this compound has been investigated in various in vivo models of disease, demonstrating the broad therapeutic potential of targeting TrkB signaling.

  • Rheumatoid Arthritis Pain: In a mouse model of collagen-induced arthritis, this compound treatment reduced pain behaviors and improved locomotor function.[11] The mechanism involves the inhibition of BDNF/TrkB and MAPK signaling in the locus coeruleus, which leads to reduced glial cell activation and a decrease in pro-inflammatory cytokines like IL-1β.[11]

  • Morphine-Induced Reward Memory: Intra-accumbens or intra-medial prefrontal cortex administration of this compound was shown to attenuate the acquisition and expression of morphine-induced conditioned place preference in rats.[12] This highlights the role of BDNF/TrkB signaling in the neuroplasticity underlying addiction.

  • Medulloblastoma: In a subcutaneous xenograft model using D283 medulloblastoma cells, daily intraperitoneal administration of this compound (1 mg/kg) significantly delayed tumor growth compared to vehicle-treated controls.[13]

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. This section details the methodologies used in seminal studies investigating the in vivo effects of this compound.

Protocol 1: Evaluation of Anxiolytic and Antidepressant Activity
  • Animals: Adult male C57BL/6J mice are typically used.[1] Animals are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • This compound Administration: this compound is dissolved in a vehicle solution (e.g., saline with 2% DMSO).[13] A single dose of 0.5 mg/kg is administered via intraperitoneal (i.p.) injection 30-60 minutes before behavioral testing.[1][14]

  • Behavioral Testing:

    • Forced-Swim Test: Mice are placed in a cylinder of water from which they cannot escape. Immobility time (cessation of struggling) is recorded over a 6-minute period. A decrease in immobility is indicative of an antidepressant-like effect.[1]

    • Tail-Suspension Test: Mice are suspended by their tails, and the duration of immobility is measured. This test also assesses antidepressant-like activity.[1]

    • Novelty-Suppressed Feeding: Mice are food-deprived and then placed in a novel, brightly lit arena with a food pellet in the center. The latency to begin eating is measured as an indicator of anxiety.[1]

  • Biochemical Analysis (KIRA-ELISA): To confirm TrkB inhibition, brains are harvested at specific time points post-injection (e.g., 2 and 4 hours).[1] Whole brains or specific regions are dissected and homogenized. A Kinase Receptor Activation (KIRA) ELISA is used to quantify the levels of phosphorylated TrkB (pTrkB) relative to total TrkB.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Acclimatize Male C57BL/6J Mice Groups Randomize into Groups (Saline vs. This compound) Animals->Groups Injection Administer Saline or This compound (0.5 mg/kg, i.p.) Groups->Injection Wait Wait 30-60 minutes Injection->Wait Behavior Perform Behavioral Tests (FST, TST, NSF, etc.) Wait->Behavior Sacrifice Sacrifice Animals (2-4 hours post-injection) Behavior->Sacrifice Data Analyze Behavioral & Biochemical Data Behavior->Data Dissect Dissect Brain Regions Sacrifice->Dissect Biochem Biochemical Analysis (KIRA-ELISA for pTrkB) Dissect->Biochem Biochem->Data

Caption: Workflow for in vivo behavioral and biochemical analysis of this compound.
Protocol 2: Pharmacokinetic Analysis

  • Animals and Administration: As described in Protocol 1.

  • Sample Collection: At various time points after i.p. injection (e.g., 30 min, 1, 2, 4, 6 hours), animals are euthanized.[4] Blood is collected via cardiac puncture, and brains are rapidly excised.

  • Sample Preparation: Blood is processed to obtain serum. Brain tissue is homogenized.

  • LC-MS Analysis: this compound concentrations in serum and brain homogenates are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive method for detecting small molecules.[4]

Logical Framework: this compound in Mood Disorders

The therapeutic hypothesis for this compound in mood disorders is based on the observation that overactive BDNF/TrkB signaling in specific brain circuits, such as the reward circuitry, is associated with anxiety and depression-like states.[1] By antagonizing TrkB, this compound is thought to normalize this hyperactivity, leading to a reduction in these behaviors.

Logical_Framework Stress Stress / Pathological State BDNF_Up Increased BDNF/TrkB Signaling (e.g., in Nucleus Accumbens) Stress->BDNF_Up Behavior Anxiety & Depression-like Behaviors BDNF_Up->Behavior ANA12 This compound Administration TrkB_Block Blockade of TrkB Receptor ANA12->TrkB_Block Leads to TrkB_Block->Behavior Counteracts Normalization Normalization of Downstream Signaling TrkB_Block->Normalization Therapeutic Anxiolytic & Antidepressant Effects Normalization->Therapeutic

Caption: Hypothesized mechanism of this compound's therapeutic action in mood disorders.

Conclusion

This compound is a potent and selective TrkB antagonist that has proven to be an invaluable in vivo tool. Systemic administration effectively inhibits brain TrkB signaling, resulting in measurable anxiolytic and antidepressant-like behavioral effects in rodents.[1][3] Its efficacy in preclinical models of pain and cancer further underscores the diverse roles of BDNF/TrkB signaling and highlights the therapeutic potential of its antagonism.[11][13] The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to explore the multifaceted biology of the BDNF system and for drug development professionals seeking to translate these findings into novel therapies for neurological and psychiatric disorders.

References

Navigating the Blood-Brain Barrier: A Technical Guide to ANA-12 Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of ANA-12, a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB). Understanding the central nervous system (CNS) penetration of this small molecule is critical for its development as a potential therapeutic agent for neurological and psychiatric disorders. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.

Quantitative Data on this compound Brain Penetration

This compound has been demonstrated to cross the blood-brain barrier and exert central TrkB blockade following systemic administration in preclinical models.[1][2] The available quantitative data on its brain bioavailability comes from in vivo studies in mice.

In Vivo Brain Concentration of this compound in Mice

The following table summarizes the concentration of this compound in the whole brain of mice at various time points after a single intraperitoneal (i.p.) injection of 0.5 mg/kg.[1][3]

Time Post-InjectionMean Brain Concentration (nM)
30 minutes~400
1 hourNot Reported
2 hoursNot Reported
4 hoursNot Reported
6 hours~10

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A comprehensive evaluation of a compound's BBB permeability involves a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key assays relevant to this assessment.

In Vitro Models

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability across the BBB.

Principle: A 96-well filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the lipid membrane into the acceptor wells is measured over time.

Detailed Protocol:

  • Preparation of Lipid Membrane: Dissolve porcine brain lipid extract in an organic solvent like dodecane.

  • Coating the Plate: Apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well of the acceptor filter plate and allow the solvent to evaporate.

  • Compound Preparation: Prepare a solution of the test compound (e.g., 10 mM in DMSO) and dilute it to the final working concentration (e.g., 50 µM) in a phosphate-buffered saline (PBS) solution.

  • Assay Setup: Add the compound solution to the donor wells of a 96-well plate. Fill the acceptor wells of the lipid-coated filter plate with buffer.

  • Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following formula: Pe = (V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, expressing tight junctions and efflux transporters, thus modeling both passive and active transport mechanisms.

Principle: Caco-2 cells are cultured on a semipermeable membrane in a Transwell® insert, which separates an apical (luminal) and a basolateral (abluminal) compartment. The transport of the test compound across this cell monolayer is measured.

Detailed Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the semipermeable membrane of Transwell® inserts. Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical compartment and fresh medium to the basolateral compartment.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral compartment and fresh medium to the apical compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours), typically with gentle shaking.

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both compartments and analyze the compound concentration using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp is calculated for both A-B and B-A directions.

    • The Efflux Ratio is calculated as: ER = Papp(B-A) / Papp(A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.

In Vivo Models

Brain microdialysis is a technique used to measure the unbound concentration of a drug in the brain's interstitial fluid (ISF) in awake, freely moving animals.

Principle: A microdialysis probe with a semipermeable membrane at its tip is stereotaxically implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid), and substances from the ISF diffuse across the membrane into the perfusate, which is then collected and analyzed.

Detailed Protocol:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., a rat or mouse) and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid at a low flow rate (e.g., 0.5-2 µL/min).

  • Stabilization and Baseline Collection: Allow the system to stabilize and collect baseline dialysate samples to ensure a stable baseline.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The unbound brain concentration-time profile can be determined from the dialysate concentrations. The unbound brain-to-plasma partition coefficient (Kp,uu) can be calculated if simultaneous blood sampling is performed to measure the unbound plasma concentration.

Visualizations of Pathways and Workflows

This compound Mechanism of Action: TrkB Signaling Pathway

This compound acts as an antagonist at the TrkB receptor, thereby inhibiting the downstream signaling cascade initiated by its endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF). A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.

ANA12_TrkB_Signaling cluster_membrane Cell Membrane cluster_antagonist cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor Ras Ras TrkB->Ras Activates BDNF BDNF BDNF->TrkB Binds & Activates ANA12 This compound ANA12->TrkB Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: this compound inhibits BDNF-induced TrkB receptor activation and downstream MAPK/ERK signaling.

Experimental Workflow: In Vitro BBB Permeability Assessment

The following diagram illustrates a typical workflow for assessing the BBB permeability of a test compound using both PAMPA and Caco-2 assays.

BBB_Permeability_Workflow cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay start Test Compound (e.g., this compound) pampa_prep Prepare Lipid Membrane & Compound Solution start->pampa_prep caco2_culture Culture Caco-2 Cells on Transwell® (21 days) start->caco2_culture pampa_incubate Incubate 'Sandwich' Plate (e.g., 4-16h) pampa_prep->pampa_incubate pampa_quantify Quantify Compound (Donor & Acceptor Wells) pampa_incubate->pampa_quantify pampa_calc Calculate Permeability (Pe value) pampa_quantify->pampa_calc end_passive Passive Permeability Prediction pampa_calc->end_passive caco2_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) caco2_culture->caco2_integrity caco2_transport Bidirectional Transport (A-B and B-A) caco2_integrity->caco2_transport caco2_quantify Quantify Compound (Apical & Basolateral) caco2_transport->caco2_quantify caco2_calc Calculate Papp & Efflux Ratio (ER) caco2_quantify->caco2_calc end_active Passive & Active Transport Prediction caco2_calc->end_active

Caption: Workflow for in vitro assessment of BBB permeability using PAMPA and Caco-2 assays.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANA-12 is a potent and selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF).[1][2] By crossing the blood-brain barrier, this compound exerts central TrkB blockade, leading to rapid anxiolytic and antidepressant-like effects in preclinical models.[1][3] It has emerged as a critical chemical tool for investigating the role of BDNF/TrkB signaling in neuropsychiatric disorders and as a lead compound for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a secondary carboxamide composed of a benzothiophene (B83047) moiety linked to an anthranilic acid core, which is further coupled to an aminocaprolactam ring.[5]

  • IUPAC Name: N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide[2]

  • Chemical Formula: C₂₂H₂₁N₃O₃S[4]

  • Molecular Weight: 407.49 g/mol [4]

  • CAS Number: 219766-25-3[4]

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference(s)
Purity ≥98% (HPLC)[4]
Physical Appearance Solid[6]
Solubility Soluble in DMSO (≥10.175 mg/mL)[6]
Storage Store at +4°C or -20°C[4]
IC₅₀ (High-affinity) 45.6 nM[7][8]
IC₅₀ (Low-affinity) 41.1 µM[7][8]
K_d_ (High-affinity) ~10 nM[2][3]
K_d_ (Low-affinity) 12 µM[2][3]

Plausible Chemical Synthesis

While the original synthesis by Cazorla et al. is not publicly detailed, a plausible and logical retrosynthetic analysis points to a convergent synthesis from three key building blocks: (A) 1-benzothiophene-2-carboxylic acid, (B) an anthranilic acid derivative, and (C) 3-amino-ε-caprolactam. The overall strategy involves sequential amide bond formations.

Logical Workflow for this compound Synthesis

G cluster_0 Precursor Synthesis cluster_1 Coupling Reactions cluster_2 Final Product 1-benzothiophene-2-carboxylic acid 1-benzothiophene-2-carboxylic acid Amide Coupling 1 Amide Coupling 1 1-benzothiophene-2-carboxylic acid->Amide Coupling 1 Anthranilic acid derivative Anthranilic acid derivative Anthranilic acid derivative->Amide Coupling 1 3-amino-ε-caprolactam 3-amino-ε-caprolactam Amide Coupling 2 Amide Coupling 2 3-amino-ε-caprolactam->Amide Coupling 2 Intermediate Product Intermediate Product Amide Coupling 1->Intermediate Product This compound This compound Amide Coupling 2->this compound Intermediate Product->Amide Coupling 2

Caption: A logical workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Proposed)
  • Preparation of 1-Benzothiophene-2-carbonyl chloride: 1-Benzothiophene-2-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating, followed by removal of the solvent and excess reagent under vacuum to yield the acyl chloride.

  • First Amide Coupling: The resulting 1-benzothiophene-2-carbonyl chloride is then coupled with an N-protected 2-aminobenzamide (B116534) derivative. The reaction is carried out in an aprotic solvent in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA) to scavenge the HCl byproduct. This forms the benzothiophene-anthranilamide intermediate.

  • Second Amide Coupling: The carboxylic acid group of the intermediate from the previous step is activated using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). The activated intermediate is then reacted with 3-amino-ε-caprolactam in a solvent like dimethylformamide (DMF). The reaction proceeds at room temperature to form the final product, this compound.

  • Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive antagonist at the TrkB receptor. Brain-derived neurotrophic factor (BDNF) normally binds to TrkB, causing receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This initiates downstream signaling cascades critical for neuronal survival, differentiation, and synaptic plasticity. The three major pathways are:

  • MAPK/ERK Pathway: Primarily involved in neurite outgrowth and differentiation.

  • PI3K/Akt Pathway: Crucial for cell survival and growth.

  • PLCγ Pathway: Regulates calcium signaling and synaptic plasticity.

This compound binds to the extracellular domain of TrkB, preventing the conformational change required for BDNF-induced receptor activation and subsequent downstream signaling.[6][9] It shows selectivity for TrkB and does not significantly affect TrkA or TrkC receptors.[4]

BDNF/TrkB Signaling Pathway and this compound Inhibition

G cluster_downstream Downstream Signaling Cascades cluster_effects Cellular Effects BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds P Phosphorylation TrkB->P Activates ANA12 This compound ANA12->TrkB Inhibits PLCg PLCγ P->PLCg PI3K PI3K/Akt P->PI3K MAPK MAPK/ERK P->MAPK Plasticity Synaptic Plasticity PLCg->Plasticity Survival Neuronal Survival PI3K->Survival Differentiation Neurite Outgrowth MAPK->Differentiation

Caption: this compound non-competitively inhibits BDNF-induced TrkB signaling.

Key Experimental Protocols

The following are summarized protocols for key assays used to characterize the activity of this compound, based on methodologies described in the foundational literature.[3]

Kinase Receptor Activation (KIRA) ELISA for TrkB Phosphorylation

This assay quantifies the phosphorylation of TrkB receptors upon ligand stimulation.

  • Plate Coating: High-affinity 96-well ELISA plates are coated overnight at 4°C with an anti-TrkB capture antibody (e.g., polyclonal anti-TrkB) in a carbonate buffer (pH 9.6).

  • Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBS-T) and blocked with 1% BSA in PBS for at least 1 hour at room temperature to prevent non-specific binding.

  • Sample Incubation: Cell lysates from TrkB-expressing cells, previously treated with BDNF in the presence or absence of various concentrations of this compound, are added to the wells and incubated for 2 hours.

  • Detection Antibody: After washing, a biotinylated anti-phosphotyrosine antibody is added and incubated for 1 hour. This antibody specifically binds to phosphorylated tyrosine residues on the captured TrkB receptors.

  • Signal Amplification: Plates are washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added for 30 minutes.

  • Substrate & Reading: After a final wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with acid, and the absorbance is read at 450 nm. The signal intensity is proportional to the amount of phosphorylated TrkB.

Neurite Outgrowth Assay in PC12 Cells

This assay assesses the ability of this compound to block the neurotrophic effects of BDNF.

  • Cell Plating: PC12 cells engineered to express TrkB (nnr5 PC12-TrkB) are plated on collagen-coated plates in a low-serum medium.

  • Treatment: Cells are treated with a constant concentration of BDNF (e.g., 1 nM) along with a range of concentrations of this compound (e.g., 1 nM to 100 µM). Control wells receive BDNF alone or vehicle.

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Quantification: The percentage of cells bearing neurites longer than two cell-body diameters is determined by microscopic examination. Counting is performed blind across multiple fields per well.

  • Analysis: The concentration-dependent inhibition of BDNF-induced neurite outgrowth by this compound is plotted to determine its potency. At concentrations of 10-100 µM, this compound is expected to completely abolish the effects of BDNF.[7][8]

Conclusion

This compound is a well-characterized and selective TrkB antagonist that serves as an invaluable tool for neuropharmacology research. Its defined chemical structure, coupled with a plausible synthetic pathway and robust in vitro assays, allows for its continued use in dissecting the complex roles of BDNF signaling in the central nervous system and in pioneering new therapeutic strategies for mood and anxiety disorders.

References

ANA-12 Binding to TrkB: A Technical Guide to Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of ANA-12, a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB). The following sections detail the binding affinity, a summary of what is known about its kinetics, the experimental protocols used for these determinations, and the relevant signaling pathways.

Core Data Summary

The interaction between this compound and the TrkB receptor is characterized by a complex binding mechanism, involving both high- and low-affinity sites. This dual-site interaction is crucial for understanding its pharmacological effects. The quantitative data available from published studies are summarized below.

Table 1: Binding Affinity of this compound for TrkB
ParameterHigh-Affinity SiteLow-Affinity SiteReference
Dissociation Constant (Kd) 10 nM12 µM[1][2][3][4]
Inhibitory Concentration (IC50) 45.6 nM41.1 µM[5][6]
Binding Kinetics (kon and koff)

As of the latest available data, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of this compound to TrkB have not been reported in the scientific literature. The determination of these values would likely require real-time binding studies, such as those using surface plasmon resonance (SPR).

TrkB Signaling Pathway and this compound's Mechanism of Action

Brain-Derived Neurotrophic Factor (BDNF) is the primary endogenous ligand for the TrkB receptor. The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates several downstream signaling pathways that are critical for neuronal survival, differentiation, and synaptic plasticity. This compound acts as a non-competitive antagonist, binding to a site distinct from the BDNF binding site and preventing the conformational changes necessary for receptor activation.[7]

The primary signaling cascades initiated by TrkB activation include:

  • Ras/MAPK Pathway: This pathway is crucial for cell differentiation and neurite outgrowth.

  • PI3K/Akt Pathway: This cascade is primarily involved in promoting cell survival and growth.

  • PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing synaptic plasticity.

Below is a diagram illustrating the TrkB signaling pathway and the inhibitory action of this compound.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds ANA12 This compound ANA12->TrkB Inhibits PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Shc Shc TrkB->Shc Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity Akt Akt PI3K->Akt Ras Ras Shc->Ras MAPK MAPK Ras->MAPK Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Differentiation Differentiation & Neurite Outgrowth MAPK->Differentiation

TrkB signaling pathway and this compound inhibition.

Experimental Protocols

The binding affinity of this compound to TrkB has been determined using a fluorescence-based binding assay, while the functional inhibition of the receptor was quantified using a Kinase Inhibitor Receptor Activation (KIRA) ELISA.

Fluorescence-Based Binding Assay

This assay directly measures the binding of a fluorescently labeled this compound derivative to the extracellular domain of the TrkB receptor.

Workflow Diagram:

Binding_Assay_Workflow Start Start Coat_Plate Coat ELISA plate with TrkBECD-Fc Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Bodipy_ANA12 Add fluorescently labeled Bodipy-ANA-12 Block->Add_Bodipy_ANA12 Incubate Incubate Add_Bodipy_ANA12->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure_Fluorescence Measure fluorescence at 520 nm Wash->Measure_Fluorescence Analyze Analyze data and determine Kd Measure_Fluorescence->Analyze End End Analyze->End

Fluorescence-based binding assay workflow.

Detailed Protocol:

  • Plate Coating: 96-well high-binding ELISA plates are coated with a solution of TrkB extracellular domain fused to an Fc fragment (TrkBECD-Fc) in a carbonate buffer (pH 9.6) and incubated overnight at 4°C. Control wells are coated with Bovine Serum Albumin (BSA) or a non-specific IgG-Fc to determine non-specific binding.[2]

  • Blocking: The plates are washed with PBS containing 0.05% Tween-20 (PBS-T) and then blocked with a 0.5% BSA solution in PBS for 2 hours at room temperature to prevent non-specific binding of the fluorescent ligand.[2]

  • Ligand Incubation: After washing the plates with PBS-T, a fluorescently labeled derivative of this compound (e.g., Bodipy-ANA-12) is added to the wells in a PBS buffer containing 0.5% BSA. For saturation binding experiments, increasing concentrations of the fluorescent ligand are used. The plates are incubated for 1 hour at room temperature.[2]

  • Washing: The plates are extensively washed with PBS-T to remove any unbound fluorescent ligand.

  • Fluorescence Measurement: The amount of bound Bodipy-ANA-12 is quantified by measuring the fluorescence intensity at an emission wavelength of 520 nm using a plate reader.[2]

  • Data Analysis: The fluorescence data is corrected for non-specific binding. For saturation binding experiments, the data is plotted and analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).

Kinase Inhibitor Receptor Activation (KIRA) ELISA

This sandwich ELISA is a functional assay that measures the level of TrkB phosphorylation, which is an indicator of receptor activation.

Workflow Diagram:

KIRA_ELISA_Workflow Start Start Coat_Plate Coat ELISA plate with anti-TrkB capture antibody Start->Coat_Plate Block Block with BSA Coat_Plate->Block Add_Lysate Add cell or tissue lysates (containing TrkB) Block->Add_Lysate Incubate_Capture Incubate to capture TrkB Add_Lysate->Incubate_Capture Wash1 Wash Incubate_Capture->Wash1 Add_Detection_Ab Add anti-phosphotyrosine detection antibody Wash1->Add_Detection_Ab Incubate_Detection Incubate Add_Detection_Ab->Incubate_Detection Wash2 Wash Incubate_Detection->Wash2 Add_Substrate Add HRP substrate and develop color Wash2->Add_Substrate Measure_Absorbance Measure absorbance Add_Substrate->Measure_Absorbance Analyze Analyze data to determine TrkB phosphorylation Measure_Absorbance->Analyze End End Analyze->End

KIRA-ELISA workflow for TrkB phosphorylation.

Detailed Protocol:

  • Plate Coating: A 96-well ELISA plate is coated with an anti-TrkB capture antibody and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a BSA solution for at least 1 hour at room temperature.

  • Sample Incubation: Cell or tissue lysates containing TrkB are added to the wells and incubated to allow the capture antibody to bind to the TrkB protein.

  • Detection Antibody Incubation: After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine), often conjugated to an enzyme like horseradish peroxidase (HRP), is added to the wells and incubated.

  • Substrate Addition: The plate is washed again, and a colorimetric HRP substrate is added. The enzyme converts the substrate into a colored product.

  • Measurement and Analysis: The absorbance of the colored product is measured using a plate reader. The intensity of the color is proportional to the amount of phosphorylated TrkB in the sample. This allows for the quantification of TrkB activation and the inhibitory effect of compounds like this compound.[5][7]

Conclusion

This compound is a well-characterized antagonist of the TrkB receptor with a defined binding affinity for two distinct sites. While the equilibrium binding constants (Kd) and functional inhibitory concentrations (IC50) are established, the kinetic parameters of this interaction (kon and koff) remain to be elucidated. The provided experimental protocols offer a foundation for further investigation into the binding characteristics of this compound and other TrkB modulators. A comprehensive understanding of both the affinity and kinetics of ligand-receptor interactions is paramount for the rational design and development of novel therapeutics targeting the TrkB signaling pathway.

References

The Role of ANA-12 in Blocking Neurotrophic Actions of BDNF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity, primarily through its interaction with the Tropomyosin receptor kinase B (TrkB). Dysregulation of the BDNF/TrkB signaling pathway has been implicated in a variety of neurological and psychiatric disorders. ANA-12 is a selective, small-molecule, non-competitive antagonist of the TrkB receptor. This document provides a comprehensive technical overview of this compound's mechanism of action, its role in blocking the neurotrophic effects of BDNF, and detailed protocols for its experimental application. Quantitative data are summarized for ease of comparison, and key signaling pathways and experimental workflows are visualized.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are key players in the development, maintenance, and plasticity of the central and peripheral nervous systems.[1] The binding of BDNF to TrkB initiates a cascade of intracellular signaling events that are crucial for neuronal survival, neurite outgrowth, and synaptic strengthening.[2] Given the pivotal role of BDNF/TrkB signaling, its dysregulation has been linked to various mood disorders, including anxiety and depression.[1] Consequently, molecules that can modulate this pathway, such as this compound, are valuable tools for both basic research and as potential leads for therapeutic development.[1][3]

This compound is a potent and selective non-competitive antagonist of the TrkB receptor.[4][5] It effectively blocks the neurotrophic actions of BDNF without compromising neuronal survival.[4] This guide details the biochemical properties of this compound, its effects on downstream signaling, and provides standardized protocols for its use in experimental settings.

Mechanism of Action of this compound

This compound functions as a non-competitive antagonist of the TrkB receptor.[6] This means it does not directly compete with BDNF for its binding site but instead binds to a distinct site on the receptor, inducing a conformational change that prevents receptor activation even when BDNF is bound.[7] this compound has been shown to have two binding sites on the TrkB receptor: a high-affinity site and a low-affinity site.[4][8]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the TrkB receptor and its biological effects.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueSpecies/SystemReference(s)
Binding Affinity (Kd)
High-affinity site10 nMRecombinant TrkB[4][7][8]
Low-affinity site12 µMRecombinant TrkB[4][7][8]
Inhibitory Concentration (IC50)
High-affinity site45.6 ± 8.4 nMTetOn-rhTrkB[5][7][9]
Low-affinity site41.1 µMTetOn-rhTrkB[6][7][9]
In Vitro Efficacy
Inhibition of BDNF-induced neurite outgrowthEffective at 10 nMTrkB-expressing cells[7][9]
Complete abolishment of BDNF effects10-100 µMTrkB-expressing cells[7][9]
In Vivo Efficacy
Central TrkB blockade (30 minutes post-injection)~400 nM (in brain)Mice (i.p. injection)[4][8]
Central TrkB blockade (6 hours post-injection)~10 nM (in brain)Mice (i.p. injection)[4][8]
Inhibition of endogenous TrkB activity (0.5 mg/kg i.p.)25% at 4 hoursMice (whole brain)[7]

BDNF/TrkB Signaling Pathways Blocked by this compound

Upon binding of BDNF, the TrkB receptor dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling cascades. This compound, by preventing TrkB activation, effectively inhibits these pathways. The primary pathways affected include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for neuronal survival and differentiation.[10]

  • Phospholipase C-γ (PLC-γ) Pathway: Involved in calcium signaling and synaptic plasticity.[7]

  • Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway: Plays a key role in cell survival and growth.[7]

Recent studies have also shown that this compound can attenuate the activation of the NLRP3 inflammasome, which is downstream of BDNF/TrkB signaling and involved in inflammatory processes.[3][10]

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds pTrkB Phosphorylated TrkB (pY) TrkB->pTrkB Dimerization & Autophosphorylation ANA12 This compound ANA12->TrkB Non-competitive inhibition PLCg PLC-γ pTrkB->PLCg PI3K PI3K pTrkB->PI3K Ras Ras pTrkB->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf NeuronalSurvival Neuronal Survival, Growth, Plasticity Akt->NeuronalSurvival MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK CREB CREB MAPK->CREB CREB->NeuronalSurvival

Diagram 1: BDNF/TrkB Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Experiments

This assay quantitatively measures the phosphorylation of the TrkB receptor in response to BDNF and its inhibition by this compound.

Materials:

  • High-affinity protein-binding 96-well ELISA plates

  • Capture antibody (anti-TrkB)

  • Detection antibody (anti-phosphotyrosine)

  • Recombinant BDNF

  • This compound

  • Cell lysis buffer

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the anti-TrkB capture antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block with blocking buffer for at least 1 hour at room temperature.

  • Cell Treatment and Lysis: Culture cells expressing TrkB (e.g., PC12 cells) and treat with desired concentrations of this compound for a specified pre-incubation time. Then, stimulate with BDNF. Lyse the cells using cell lysis buffer.

  • Sample Incubation: Add the cell lysates to the coated and blocked wells and incubate for 2 hours at room temperature to allow the capture of TrkB receptors.

  • Detection: Wash the plate and add the anti-phosphotyrosine detection antibody. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add the TMB substrate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of phosphorylated TrkB.

This assay assesses the ability of this compound to block BDNF-induced neuronal differentiation.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • Nerve Growth Factor (NGF) or BDNF

  • This compound

  • Poly-L-lysine or collagen-coated culture plates/slides

  • Microscope with imaging capabilities

Procedure:

  • Cell Plating: Plate PC12 cells on coated culture plates at a low density.

  • Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of this compound. Pre-incubate for a specified time.

  • Stimulation: Add BDNF or NGF to the wells to induce neurite outgrowth.

  • Incubation: Incubate the cells for 2-3 days, observing them periodically.

  • Quantification: After the incubation period, fix the cells and acquire images. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. The percentage of neurite-bearing cells is then quantified.

Neurite_Outgrowth_Workflow cluster_workflow Neurite Outgrowth Assay Workflow Start Plate PC12 cells on coated plates Adhesion Allow cells to adhere Start->Adhesion Preincubation Pre-incubate with this compound Adhesion->Preincubation Stimulation Stimulate with BDNF/NGF Preincubation->Stimulation Incubation Incubate for 2-3 days Stimulation->Incubation Fixation Fix and image cells Incubation->Fixation Quantification Quantify neurite-bearing cells Fixation->Quantification

Diagram 2: Experimental Workflow for Neurite Outgrowth Assay.

This technique is used to detect changes in the phosphorylation status of key proteins in the TrkB signaling cascade.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-MAPK, anti-MAPK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with or without BDNF and/or this compound.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and detect the signal using an imaging system. The band intensity can be quantified using densitometry software.

In Vivo Experiments

This is a common method for systemic delivery of this compound to study its effects in the central nervous system.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, Tween 20 mixture)

  • Mice

  • Syringes and needles

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle. A common vehicle is a solution of DMSO, Tween 20, and saline.[11]

  • Dosing: Administer the prepared this compound solution to mice via intraperitoneal injection. A typical dose is 0.5 mg/kg.[1][12]

  • Time Course: The effects of this compound in the brain can be observed as early as 30 minutes and can last for up to 6 hours post-injection.[4][8]

This behavioral test is used to assess the anxiolytic effects of compounds like this compound.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video tracking software

  • Mice

Procedure:

  • Habituation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the mouse in the center of the maze, facing one of the closed arms, and allow it to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using video tracking software.

  • Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a well-characterized and highly selective antagonist of the TrkB receptor, making it an invaluable tool for dissecting the roles of BDNF/TrkB signaling in various physiological and pathological processes. Its ability to cross the blood-brain barrier and exert central effects further enhances its utility in in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the multifaceted actions of BDNF and the therapeutic potential of modulating its signaling pathways.

References

Beyond the Primary Target: A Technical Guide to the Cellular Selectivity of ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANA-12 is a widely utilized small molecule inhibitor renowned for its potent and selective antagonism of the Tropomyosin receptor kinase B (TrkB).[1][2] As the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), TrkB is a critical mediator of neuronal survival, synaptic plasticity, and higher-order cognitive functions. The selective blockade of the BDNF/TrkB signaling pathway by this compound has rendered it an invaluable tool in neuroscience research, particularly in studies of depression, anxiety, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth overview of the known cellular targets of this compound, with a specific focus on its selectivity profile beyond TrkB. We will delve into the quantitative data supporting its target engagement, the experimental methodologies used for its characterization, and the broader context of assessing off-target effects for small molecule inhibitors.

On-Target Activity: TrkB Antagonism

This compound functions as a non-competitive antagonist of TrkB, binding to two distinct sites on the receptor. This interaction prevents the conformational changes induced by BDNF, thereby inhibiting receptor activation and downstream signaling cascades.

Quantitative Analysis of this compound and Trk Receptor Interactions

The selectivity of this compound has been primarily characterized against other members of the Trk family of receptors, namely TrkA and TrkC. The following table summarizes the available quantitative data on the binding affinity and inhibitory concentration of this compound.

TargetParameterValueReference
TrkB Kd (High Affinity Site)10 nM[2]
Kd (Low Affinity Site)12 µM[2]
IC50 (High Affinity Site)45.6 nM
IC50 (Low Affinity Site)41.1 µM
TrkA Effect on Neurite OutgrowthNo effect[2]
TrkC Effect on Neurite OutgrowthNo effect[2]

Experimental Protocols

The characterization of this compound's selectivity has relied on a combination of binding assays and cell-based functional assays.

Kinase-Receptor Activation (KIRA-ELISA)

The KIRA-ELISA method was instrumental in determining the inhibitory effect of this compound on TrkB activation.

  • Cell Culture and Treatment : Recombinant cells expressing TrkB are cultured in appropriate media.

  • Ligand Stimulation : Cells are stimulated with BDNF in the presence of varying concentrations of this compound.

  • Cell Lysis : Following stimulation, cells are lysed to release cellular proteins.

  • ELISA : An ELISA-based assay is performed using an antibody that specifically captures the Trk receptor and a second antibody that detects phosphorylated tyrosine residues, providing a quantitative measure of receptor activation.

Neurite Outgrowth Assay

This functional assay assesses the biological consequence of Trk receptor inhibition.

  • Cell Seeding : PC12 cells engineered to express either TrkB, TrkA, or TrkC are seeded in culture plates.

  • Compound and Neurotrophin Treatment : Cells are treated with this compound at various concentrations, followed by the addition of the respective neurotrophin (BDNF for TrkB, NGF for TrkA, or NT-3 for TrkC).

  • Microscopy and Analysis : After a suitable incubation period, the extent of neurite outgrowth is visualized by microscopy and quantified. The absence of neurite outgrowth in the presence of the neurotrophin indicates effective receptor antagonism.

Cellular Targets Beyond TrkB: An Unexplored Landscape

A comprehensive search of the scientific literature reveals a notable gap in the broad off-target profiling of this compound. While its selectivity against TrkA and TrkC is well-documented, systematic screening against a wider panel of kinases (kinome scanning) or other potential protein targets has not been published. This lack of data is a crucial consideration for researchers using this compound, as off-target effects can lead to misinterpretation of experimental results.

Methodologies for Off-Target Profiling

To address the potential for off-target interactions of this compound and other small molecule inhibitors, several established methodologies are available.

Kinome Scanning

This high-throughput screening method assesses the interaction of a compound with a large panel of purified kinases.

  • Assay Principle : The assay typically relies on measuring the ability of the test compound to compete with a known ligand for the ATP-binding site of the kinase.

  • Data Output : Results are usually presented as the percentage of inhibition at a given compound concentration or as IC50 values for a wide range of kinases, providing a comprehensive selectivity profile.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular context.[4]

  • Principle : The binding of a ligand to its target protein often results in the thermal stabilization of the protein.

  • Methodology :

    • Cells are treated with the compound of interest.

    • The treated cells are heated to induce protein denaturation and aggregation.

    • Soluble proteins are separated from aggregated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Interpretation : An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

BDNF/TrkB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the BDNF/TrkB signaling pathway, which is crucial for neuronal function.

BDNF_TrkB_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds P_TrkB Phosphorylated TrkB TrkB->P_TrkB Dimerization & Autophosphorylation ANA12 This compound ANA12->TrkB Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK, PLCγ) P_TrkB->Downstream Activates Neuronal_Effects Neuronal Survival Synaptic Plasticity Downstream->Neuronal_Effects Leads to

Figure 1: Simplified BDNF/TrkB signaling pathway inhibited by this compound.

General Workflow for Kinase Inhibitor Selectivity Profiling

A systematic approach is necessary to characterize the selectivity of a kinase inhibitor like this compound.

Selectivity_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis Primary_Target Primary Target Assay (e.g., TrkB KIRA-ELISA) Kinome_Scan Broad Kinome Scan (>400 kinases) Selectivity_Profile Generate Selectivity Profile Primary_Target->Selectivity_Profile Kinome_Scan->Selectivity_Profile Functional_Assay Functional Assays (e.g., Neurite Outgrowth) CETSA Cellular Thermal Shift Assay (Target Engagement) Functional_Assay->Selectivity_Profile CETSA->Selectivity_Profile

Figure 2: General experimental workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound remains a cornerstone for investigating the physiological and pathological roles of the BDNF/TrkB signaling pathway. Its high affinity for TrkB and established selectivity over TrkA and TrkC are well-supported by experimental data. However, the absence of comprehensive off-target screening data in the public domain represents a significant knowledge gap. For researchers and drug development professionals, it is imperative to consider the potential for uncharacterized off-target effects when interpreting data generated using this compound. The application of modern, high-throughput screening methodologies, such as kinome scanning and cellular thermal shift assays, would provide a more complete understanding of the cellular target landscape of this compound and further solidify its role as a precise pharmacological tool.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANA-12 is a potent and selective small-molecule antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] By non-competitively inhibiting TrkB, this compound effectively blocks the downstream signaling cascades initiated by BDNF.[3][4] This compound readily crosses the blood-brain barrier, allowing for the investigation of the central BDNF/TrkB pathway's role in various physiological and pathological processes.[1][2] In vivo studies in rodents have demonstrated the anxiolytic and antidepressant-like effects of this compound, making it a valuable tool for research in neuropsychiatric and neurological disorders.[1][5][6]

Mechanism of Action

This compound functions as a non-competitive antagonist of the TrkB receptor, binding to two distinct sites on the receptor.[3] This binding prevents the conformational changes induced by BDNF, thereby inhibiting receptor autophosphorylation and the activation of downstream signaling pathways. Key pathways modulated by TrkB activation and consequently inhibited by this compound include the Mitogen-Activated Protein Kinase (MAPK) pathway and the NLRP3 inflammasome pathway.[7] This targeted inhibition allows for the specific investigation of BDNF/TrkB signaling in vivo without affecting the function of other neurotrophin receptors like TrkA and TrkC.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various in vivo rodent studies investigating the effects of this compound.

ParameterSpecies/ModelThis compound DoseRouteKey FindingsReference
Pharmacokinetics Mouse0.5 mg/kgi.p.Brain concentration: ~400 nM at 30 min, ~10 nM at 6 hours.[1][2][1][2]
Target Engagement Mouse0.5 mg/kgi.p.Whole brain TrkB inhibition: 8% at 2 hours, 25% at 4 hours.[5][5]
Mouse0.5 mg/kgi.p.Brain region-specific TrkB inhibition at 4 hours: Striatum, Cortex, Hippocampus (25-30%).[1][1]
Behavioral Effects Mouse (Anxiety)0.5 mg/kgi.p.Reduced anxiety-related behaviors.[5][5]
Mouse (Depression)0.5 mg/kgi.p.Reduced depression-related behaviors.[5][5]
Mouse (LPS-induced depression)0.5 mg/kgi.p.Attenuated increased immobility time.[8][8]
Mouse (Methamphetamine withdrawal)0.5 mg/kg/day (14 days)i.p.Alleviated depression-like behavior and behavioral sensitization.[2][2]
Rat (Pain)Not specifiedNot specifiedAlleviated acute and chronic pain.[7][7]
Mouse (Rheumatoid Arthritis Pain)Not specifiedNot specifiedReduced pain behaviors and improved locomotor function.[9][9]
Neonatal Mouse (Seizures)5, 10, 20 mg/kgi.p.In combination with phenobarbital, reduced seizure burden.[10]

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation and administration of this compound for in vivo rodent studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Castor oil (optional)

  • PEG 300 (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • Option 1 (DMSO/PBS): Prepare a 17% DMSO solution in sterile PBS. This vehicle has been successfully used for intraperitoneal (i.p.) injections.[8]

    • Option 2 (DMSO/Castor Oil): Prepare a 20% DMSO solution in castor oil for a clear solution.

    • Option 3 (DMSO/PEG 300/Water): Prepare a vehicle solution of 40% DMSO, 40% PEG 300, and 20% sterile distilled water for a clear solution.

  • This compound Solution Preparation:

    • On the day of the experiment, weigh the required amount of this compound powder.

    • Dissolve the this compound powder in the chosen vehicle to achieve the desired final concentration for injection. For example, to prepare a 0.5 mg/kg dose for a 25g mouse with an injection volume of 10 µl/g, the final concentration would be 1.25 mg/ml.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be required to fully dissolve the compound, especially at higher concentrations.

    • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Administration:

    • Administer the this compound solution to the rodent via intraperitoneal (i.p.) injection.

    • The injection volume should be calculated based on the animal's weight (e.g., 10 µl/g).

    • Control animals should receive an equivalent volume of the vehicle solution.

Assessment of Antidepressant-Like Effects: Forced Swim Test (FST)

The Forced Swim Test is a commonly used behavioral assay to assess depression-like behavior in rodents.

Materials:

  • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Timers

  • Dry towels

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle solution as described in Protocol 1. The timing of administration relative to the test should be consistent (e.g., 30 minutes prior).

  • Test Procedure:

    • Fill the cylindrical tank with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.

    • Gently place the mouse into the water tank.

    • The test duration is typically 6 minutes.[11]

    • Record the entire session using a video camera positioned to the side of the tank.

  • Data Analysis:

    • The primary measure is the duration of immobility during the last 4 minutes of the test.[11]

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

    • An observer, blind to the experimental conditions, should score the videos.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Assessment of Antidepressant-Like Effects: Tail Suspension Test (TST)

The Tail Suspension Test is another widely used assay to screen for potential antidepressant drugs by measuring behavioral despair.

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording equipment

  • Timers

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 1, typically 30-60 minutes before the test.

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar. The mouse should be positioned so that it cannot reach any surfaces.

    • The test duration is 6 minutes.[12]

    • Record the entire session with a video camera.

  • Data Analysis:

    • The primary measure is the total duration of immobility during the 6-minute test.[12]

    • Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • Scoring should be performed by an observer blinded to the treatment groups.

    • A reduction in immobility time suggests an antidepressant-like effect.

Visualizations

ANA12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLCg PLCγ TrkB->PLCg Activates PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates ANA12 This compound ANA12->TrkB Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf Gene Gene Expression (Neuronal Survival, Plasticity) Akt->Gene MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK CREB CREB MAPK->CREB NLRP3 NLRP3 Inflammasome MAPK->NLRP3 CREB->Gene Inflammation Inflammation NLRP3->Inflammation

Caption: this compound Signaling Pathway.

ANA12_Experimental_Workflow cluster_preparation Preparation cluster_animal_procedure Animal Procedure cluster_behavioral_testing Behavioral Testing (e.g., 30-60 min post-injection) cluster_data_analysis Data Analysis prep_ana12 Prepare this compound Solution (e.g., in 17% DMSO/PBS) inject Administer this compound or Vehicle (i.p. injection) prep_ana12->inject prep_vehicle Prepare Vehicle Control prep_vehicle->inject acclimate Acclimate Rodents (e.g., 1 hour) weigh Weigh Animals acclimate->weigh weigh->inject fst Forced Swim Test (FST) (6 min duration) inject->fst tst Tail Suspension Test (TST) (6 min duration) inject->tst record Video Record Behavioral Tests fst->record tst->record score Score Immobility Time (Blinded Observer) record->score analyze Statistical Analysis score->analyze

Caption: this compound Experimental Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ANA-12, a selective TrkB antagonist, in mice and rats. This document summarizes recommended dosages, provides detailed experimental protocols for common behavioral assays, and visualizes key pathways and workflows.

I. Introduction to this compound

This compound is a potent and selective antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By binding to TrkB, this compound non-competitively prevents its activation by BDNF, thereby inhibiting downstream signaling pathways involved in neuronal survival, plasticity, and mood regulation. This makes this compound a valuable tool for investigating the role of the BDNF/TrkB pathway in various physiological and pathological processes, including anxiety, depression, and neurodegenerative disorders.

II. Recommended Dosages

The optimal dosage of this compound can vary depending on the animal model, administration route, and specific experimental goals. The following tables summarize reported dosages from preclinical studies.

Data Presentation: this compound Dosage Summary

Table 1: Recommended this compound Dosages for Mice

Administration RouteDosage RangeApplicationReference
Intraperitoneal (IP)0.5 mg/kgAnxiolytic and antidepressant-like effects[1][2]
Intraperitoneal (IP)1.0 - 2.0 mg/kgDose-response studies for neuron survival[1]
Intraperitoneal (IP)5 - 20 mg/kgSeizure models (adjunct to phenobarbital)[3]
Intravenous (IV)Not Established-
Oral (PO)Not Established-

Table 2: Recommended this compound Dosages for Rats

Administration RouteDosage RangeApplicationReference
Intraperitoneal (IP)0.5 mg/kgReversal of diminished cocaine self-administration[1][2]
Intracranial (Microinjection)3 µ g/0.5 µl/sideAttenuation of morphine-induced reward memory (into NAc or mPFC)[4]
Intravenous (IV)Not Established-
Oral (PO)Not Established-

Note on IV and PO Administration: Specific dosage recommendations for intravenous and oral administration of this compound in mice and rats are not well-established in the currently available literature. Researchers should conduct pilot pharmacokinetic and dose-response studies to determine the optimal dosages for these routes.

III. Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

A. Intraperitoneal (IP) Injection Protocol

This protocol describes the standard procedure for administering this compound via intraperitoneal injection in mice and rats.

Materials:

  • This compound

  • Vehicle (e.g., 17% DMSO in phosphate-buffered saline)[1]

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% Ethanol (B145695)

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, prepare the this compound solution in the chosen vehicle. For example, a stock solution of this compound in DMSO can be diluted with sterile PBS to the final desired concentration and vehicle ratio.[1]

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Handling and Injection:

    • Weigh the animal to calculate the precise injection volume.

    • Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck to immobilize the head and body. For rats, a two-person technique or appropriate restraint device may be used.

    • Position the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its home cage.

    • Monitor the animal for any adverse reactions for a short period post-injection.

B. Forced Swim Test (FST) Protocol (Adapted for this compound)

The FST is a common behavioral assay to assess antidepressant-like effects.

Materials:

  • Cylindrical water tank (e.g., 25 cm diameter, 60 cm height for rats; 15 cm diameter, 25 cm height for mice)

  • Water (23-25°C)

  • Timer

  • Video recording equipment (optional, for later scoring)

  • Dry towels

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., IP injection) 30-60 minutes prior to the test. This timing allows for adequate drug absorption and distribution.

  • Pre-test Session (Day 1, for rats):

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 30 cm for rats).

    • Gently place the rat into the water for a 15-minute session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2 for rats, single session for mice):

    • 24 hours after the pre-test (for rats), or on the test day (for mice), fill the cylinder with fresh water.

    • Administer this compound or vehicle 30-60 minutes before placing the animal in the water.

    • Place the animal in the water for a 5-minute (rats) or 6-minute (mice) test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

    • Remove the animal, dry it, and return it to its home cage.

C. Elevated Plus Maze (EPM) Protocol (Adapted for this compound)

The EPM is used to assess anxiety-like behavior.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software

  • 70% Ethanol for cleaning

Procedure:

  • Acclimation: Acclimate the animals to the dimly lit testing room for at least 60 minutes before the experiment.

  • This compound Administration: Administer this compound or vehicle 30-60 minutes prior to the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera for subsequent analysis.

    • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • Analyze the video recordings to determine the time spent in the open arms and closed arms.

    • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.

    • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

IV. Mandatory Visualizations

Signaling Pathway

ANA12_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor Transmembrane Domain Intracellular Domain BDNF->TrkB:tm Binds ANA12 This compound ANA12->TrkB:tm Antagonizes PLCg PLCγ TrkB:ic->PLCg Shc Shc TrkB:ic->Shc MAPK MAPK PLCg->MAPK PI3K PI3K Akt Akt PI3K->Akt Shc->PI3K Ras Ras Shc->Ras Ras->MAPK CREB CREB Akt->CREB MAPK->CREB Cell_Survival Neuronal Survival & Plasticity CREB->Cell_Survival

Caption: this compound antagonizes the TrkB receptor, inhibiting BDNF-mediated signaling pathways.

Experimental Workflow

ANA12_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Mice or Rats) Dosing This compound or Vehicle Administration (IP, IV, PO) Animal_Acclimation->Dosing Drug_Prep This compound Solution Preparation Drug_Prep->Dosing FST Forced Swim Test Dosing->FST 30-60 min post-injection EPM Elevated Plus Maze Dosing->EPM 30-60 min post-injection Other_Tests Other Behavioral Assays Dosing->Other_Tests Time-dependent Data_Collection Data Collection (e.g., Immobility Time, Time in Open Arms) FST->Data_Collection EPM->Data_Collection Other_Tests->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

Dose-Response Relationship Logic

Dose_Response_Logic cluster_dose This compound Dosage cluster_effect Expected Effect Low_Dose Low Dose (e.g., 0.5 mg/kg) Behavioral Behavioral Effects (Anxiolytic/Antidepressant) Low_Dose->Behavioral Primary Target Med_Dose Medium Dose (e.g., 1-5 mg/kg) Med_Dose->Behavioral Physiological Physiological Effects (e.g., Seizure Modulation) Med_Dose->Physiological High_Dose High Dose (e.g., 10-20 mg/kg) High_Dose->Physiological Toxicity Potential Toxicity / Off-Target Effects High_Dose->Toxicity

Caption: Logical relationship between this compound dosage and expected biological outcomes.

References

Application Notes and Protocols for ANA-12 Intraperitoneal Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANA-12 is a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] By binding to the TrkB receptor, this compound effectively inhibits BDNF-mediated signaling pathways, which are critically involved in neuronal survival, plasticity, and the pathophysiology of various neurological and psychiatric disorders.[2][3] This compound is capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies investigating the role of BDNF/TrkB signaling in the central nervous system.[1] Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of this compound in rodent models, leading to rapid distribution and target engagement in the brain.[1] These application notes provide detailed protocols for the preparation and intraperitoneal administration of this compound in mice, along with methods for assessing its biological effects.

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound
ParameterValueSpecies/ModelReference
Binding Affinity
High-affinity site (IC₅₀)45.6 nMRecombinant cells[3][4]
Low-affinity site (IC₅₀)41.1 µMRecombinant cells[3][4]
Pharmacokinetics (0.5 mg/kg i.p.)
Brain Bioavailability (Peak)~400 nM at 30 minMouse[1]
Brain Bioavailability (6 hours)~10 nMMouse[1]
In Vivo Efficacy (0.5 mg/kg i.p.)
Inhibition of TrkB Phosphorylation (2h)8%Mouse Brain[1]
Inhibition of TrkB Phosphorylation (4h)25%Mouse Brain[1]
Table 2: Effects of this compound on Anxiety- and Depression-Like Behaviors in Mice
Behavioral TestThis compound Dose (i.p.)Key FindingsReference
Elevated Plus Maze 0.5 mg/kgIncreased time spent in open arms[1]
Forced Swim Test 0.5 mg/kgDecreased immobility time[1]
Tail Suspension Test 0.5 mg/kgDecreased immobility time[1]
LPS-Induced Depression Model 0.5 mg/kgAttenuated increased immobility time[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of an this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 17% DMSO in sterile PBS. For example, to prepare 1 ml of vehicle, mix 170 µl of DMSO with 830 µl of sterile PBS.

  • This compound Stock Solution: Due to its limited solubility in aqueous solutions, this compound should first be dissolved in DMSO.[6] Prepare a concentrated stock solution of this compound in 100% DMSO. The concentration of the stock solution will depend on the final desired injection concentration and volume.

  • Final Dosing Solution: On the day of the experiment, dilute the this compound stock solution with the 17% DMSO in PBS vehicle to achieve the final desired concentration. For example, to prepare a 0.5 mg/ml solution, the amount of stock solution to be added to the vehicle will depend on the initial stock concentration. Ensure the final concentration of DMSO in the injected solution is well-tolerated by the animals.

  • Vortex and Inspect: Vortex the final solution thoroughly to ensure complete dissolution. Visually inspect the solution to ensure there are no precipitates.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light. For longer-term storage of the stock solution, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.[5]

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.

Materials:

  • Prepared this compound dosing solution

  • Mouse restraint device (optional)

  • Sterile 25-27 gauge needles

  • Sterile 1 ml syringes

  • 70% ethanol (B145695) and gauze pads

Procedure:

  • Animal Handling and Restraint: Acclimatize the mice to the experimental room for at least 30 minutes before the procedure. Handle the mice gently to minimize stress. Securely restrain the mouse using either a manual scruffing technique or a restraint device.

  • Injection Site Identification: Position the mouse with its head tilted slightly downwards. The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[7]

  • Injection:

    • Draw the appropriate volume of the this compound solution into the syringe. The injection volume should not exceed 10 ml/kg of body weight.[8]

    • Wipe the injection site with a 70% ethanol pad.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the solution.

  • Post-injection Monitoring: After injection, return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Protocol 3: Assessment of In Vivo TrkB Phosphorylation

This protocol describes the evaluation of this compound's effect on TrkB phosphorylation in the mouse brain.

Procedure:

  • Drug Administration: Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle to the mice.

  • Tissue Collection: At predetermined time points post-injection (e.g., 2 and 4 hours), euthanize the mice and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).[1]

  • Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting or ELISA:

    • Determine the total protein concentration of the lysates.

    • Analyze the levels of phosphorylated TrkB (p-TrkB) and total TrkB using either Western blotting with specific antibodies or a KIRA-ELISA assay.[1]

    • Normalize the p-TrkB signal to the total TrkB signal to determine the extent of inhibition.

Mandatory Visualizations

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and activates PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K Shc Shc/Grb2 TrkB->Shc ANA12 This compound ANA12->TrkB Inhibits Akt Akt PI3K->Akt Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK CREB CREB MAPK->CREB Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival CREB->Neuronal_Survival

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment cluster_analysis Data Analysis A Prepare this compound Solution (e.g., 0.5 mg/kg in 17% DMSO/PBS) C Intraperitoneal (i.p.) Injection of this compound or Vehicle A->C B Acclimatize Mice (30-60 min) B->C D Behavioral Testing (e.g., EPM, FST, OFT) (30-60 min post-injection) C->D E Tissue Collection for Biochemical Analysis (e.g., 2-4 hours post-injection) C->E F Analyze Behavioral Data (e.g., time in open arms, immobility time) D->F G Analyze Biochemical Data (e.g., p-TrkB/Total TrkB ratio) E->G

Caption: Experimental workflow for in vivo studies using this compound.

References

Application Notes and Protocols for ANA-12 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of ANA-12, a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), in cell culture experiments. The following sections detail the necessary reagents, step-by-step procedures for neurite outgrowth inhibition and cell viability assays, and data presentation guidelines.

Chemical Properties and Mechanism of Action

This compound is a small molecule that acts as a potent and selective antagonist of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). It functions non-competitively, preventing BDNF from activating the receptor and initiating downstream signaling cascades.[1][2] This inhibition is selective for TrkB, with no significant effects on TrkA and TrkC receptors.[1]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Molecular Weight 407.49 g/mol N/A
IC50 (TrkB binding, high affinity) 45.6 nMRecombinant[2]
IC50 (TrkB binding, low affinity) 41.1 µMRecombinant[2]
Effective Concentration (Neurite Outgrowth Inhibition) Starts at 10 nMnnr5 PC12-TrkB cells[1]
Concentration for Complete Inhibition (Neurite Outgrowth) 10 - 100 µMnnr5 PC12-TrkB cells[1]
IC50 (Cell Viability, 72h) 17.42 µMUW228 (Medulloblastoma)
IC50 (Cell Viability, 72h) 14.74 µMD283 (Medulloblastoma)

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount: Based on its molecular weight (407.49 g/mol ), calculate the mass of this compound needed to achieve the desired stock concentration. A common stock concentration is 10 mM or 20 mM.

  • Dissolution:

    • To prepare a 10 mM stock solution, dissolve 4.075 mg of this compound in 1 mL of DMSO.

    • To prepare a 20 mM stock solution, dissolve 8.15 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (up to 6 months). For storage up to one year, -80°C is recommended.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Neurite Outgrowth Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on BDNF-induced neurite outgrowth in neuronal cell lines such as PC12 or SH-SY5Y.

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM or a 1:1 mixture of MEM and F12, supplemented with serum and antibiotics)

  • Differentiation medium (low serum medium, e.g., 1% horse serum for PC12)

  • Recombinant human BDNF

  • This compound stock solution

  • Poly-L-lysine or collagen-coated cell culture plates (24- or 48-well)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Microscope with imaging capabilities

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Analysis seed Seed cells onto coated plates preincubate Pre-incubate with this compound or vehicle seed->preincubate add_bdnf Add BDNF to induce neurite outgrowth preincubate->add_bdnf incubate Incubate for 24-72 hours add_bdnf->incubate fix Fix and image cells incubate->fix analyze Quantify neurite length and branching fix->analyze

Experimental workflow for the neurite outgrowth inhibition assay.

Protocol:

  • Cell Seeding:

    • The day before the experiment, seed PC12 or SH-SY5Y cells onto poly-L-lysine or collagen-coated plates at a density that allows for individual cell morphology to be observed after differentiation.

  • This compound Pre-incubation:

    • On the day of the experiment, replace the culture medium with differentiation medium.

    • Prepare different concentrations of this compound in the differentiation medium. A typical concentration range to test is 10 nM to 10 µM.

    • Add the this compound solutions to the respective wells and pre-incubate the cells for 30-60 minutes at 37°C.

  • BDNF Stimulation:

    • Prepare BDNF in differentiation medium at a final concentration known to induce neurite outgrowth (e.g., 50 ng/mL).

    • Add the BDNF solution to the wells containing this compound and the control wells.

  • Incubation:

    • Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Fixation and Imaging:

    • After the incubation period, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Data Analysis:

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell or the total neurite length per cell using image analysis software.

    • A cell is typically considered to have a neurite if the process is at least twice the diameter of the cell body.

Control Groups:

  • Negative Control: Cells treated with vehicle (DMSO) only.

  • Positive Control: Cells treated with BDNF and vehicle (DMSO).

  • Test Groups: Cells treated with BDNF and various concentrations of this compound.

  • This compound Only Control: Cells treated with the highest concentration of this compound to assess its effect on cell morphology in the absence of BDNF.

Cell Viability and Cytotoxicity Assay

This protocol is to determine the effect of this compound on the viability and proliferation of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

  • Plate reader

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Assay seed Seed cells in a 96-well plate treat Add serial dilutions of this compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure absorbance/luminescence add_reagent->read_plate

Experimental workflow for the cell viability and cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density appropriate for the duration of the assay.

  • Treatment with this compound:

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

  • Incubation:

    • Incubate the cells for 24, 48, or 72 hours at 37°C.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Control Groups:

  • Negative Control (100% Viability): Cells treated with vehicle (DMSO) only.

  • Positive Control (Optional): Cells treated with a known cytotoxic agent.

  • Blank: Wells containing medium and the viability reagent but no cells, to measure background signal.

BDNF/TrkB Signaling Pathway

The binding of BDNF to the TrkB receptor induces receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways crucial for neuronal survival, differentiation, and synaptic plasticity. This compound acts by preventing this initial activation step.

BDNF_TrkB_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K MAPK Ras/MAPK TrkB->MAPK ANA12 This compound ANA12->TrkB Inhibits IP3_DAG IP3 / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt ERK ERK MAPK->ERK Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC mTOR mTOR Akt->mTOR CREB CREB ERK->CREB Ca_PKC->CREB Gene_Expression Gene Expression (Survival, Growth, Plasticity) mTOR->Gene_Expression CREB->Gene_Expression

Simplified BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Troubleshooting and Considerations

  • Solubility Issues: If this compound precipitates in the culture medium, ensure the final DMSO concentration is low and that the stock solution is properly dissolved.

  • Cell Health: Monitor the morphology of the cells throughout the experiment. Vehicle controls should appear healthy.

  • Off-Target Effects: While this compound is selective for TrkB, at very high concentrations, off-target effects may occur. It is crucial to perform dose-response experiments to identify the optimal concentration range.

  • Primary Neurons: When working with primary neuron cultures, be mindful of their sensitivity. Use a serum-free culture medium supplemented with appropriate growth factors. Glial cell overgrowth can be managed with inhibitors like Ara-C, but potential neurotoxic effects should be considered.

References

Application Notes and Protocols for Studying Anxiety-Like Behavior in Mice Using ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ANA-12, a selective TrkB antagonist, to investigate anxiety-like behavior in mouse models. The protocols detailed below are based on established methodologies and findings from key research articles.

Introduction

This compound is a small molecule, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] The BDNF/TrkB signaling pathway is crucial in neuronal survival, plasticity, and has been implicated in the pathophysiology of mood disorders such as anxiety.[1] By selectively inhibiting TrkB, this compound allows for the investigation of the role of this signaling pathway in anxiety-related behaviors. This compound is a valuable tool for in vivo studies as it can cross the blood-brain barrier.[2] Systemic administration in mice leads to central TrkB blockade, with effects observed as early as 30 minutes and lasting up to 6 hours following intraperitoneal injection.[2] Studies have shown that this compound produces anxiolytic-like effects in various behavioral paradigms in mice.[3][4]

Mechanism of Action: BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) binds to and activates its receptor, TrkB. This activation leads to the autophosphorylation of the receptor and the initiation of several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways are involved in promoting neuronal survival, growth, and synaptic plasticity. This compound acts as a non-competitive antagonist, binding to TrkB and preventing its activation by BDNF.[2] This blockade of downstream signaling is thought to mediate its anxiolytic effects.

BDNF_TrkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to pTrkB Phosphorylated TrkB TrkB->pTrkB Activates ANA12 This compound ANA12->TrkB Inhibits Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt, PLCγ) pTrkB->Downstream Initiates NeuronalEffects Neuronal Effects (Survival, Plasticity) Downstream->NeuronalEffects Anxiolytic Anxiolytic-like Effects NeuronalEffects->Anxiolytic

BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize quantitative data from key behavioral tests used to assess the anxiolytic-like effects of this compound in mice. The data is adapted from the foundational study by Cazorla et al. (2011).

Table 1: Elevated Plus Maze (EPM) Mice were administered either vehicle or this compound (0.5 mg/kg, i.p.) 30 minutes before a 5-minute test session.

Treatment GroupTime in Open Arms (seconds)Open Arm Entries (%)Total Arm Entries
Vehicle25.3 ± 4.128.5 ± 3.915.2 ± 1.8
This compound (0.5 mg/kg)48.7 ± 5.245.1 ± 4.316.1 ± 2.1
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Table 2: Open Field Test (OFT) Mice received either vehicle or this compound (0.5 mg/kg, i.p.) 30 minutes prior to a 30-minute test session.

Treatment GroupTime in Center (seconds)Distance in Center (cm)Total Distance Traveled (cm)
Vehicle35.4 ± 6.1210.5 ± 35.22543 ± 187
This compound (0.5 mg/kg)68.2 ± 8.7405.1 ± 51.32610 ± 205
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Table 3: Light-Dark Box Test (LDT) Vehicle or this compound (0.5 mg/kg, i.p.) was administered 30 minutes before a 10-minute test.

Treatment GroupTime in Light Compartment (seconds)Transitions between Compartments
Vehicle110.2 ± 15.312.5 ± 1.8
This compound (0.5 mg/kg)185.6 ± 20.1*13.1 ± 2.0
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Experimental Protocols

General Considerations
  • Animals: Adult male mice (e.g., C57BL/6J strain, 8-12 weeks old) are commonly used.[5] Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice should be acclimated to the testing room for at least 30-60 minutes before the start of any behavioral testing.[6][7]

  • Handling: Gentle and consistent handling of the mice for several days prior to testing can reduce stress-induced variability in the data.[8]

  • Blinding: The experimenter should be blind to the treatment conditions to minimize bias.[8]

  • Apparatus Cleaning: All apparatuses should be thoroughly cleaned with 70% ethanol (B145695) or a similar cleaning agent between each trial to eliminate olfactory cues.[8][9]

This compound Administration Protocol
  • Preparation: Dissolve this compound in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle is a mixture of saline, DMSO, and Tween 80. Ensure the final concentration of DMSO is minimal to avoid behavioral effects.

  • Dosage: A commonly used effective dose of this compound for anxiolytic effects is 0.5 mg/kg.[3][4]

  • Administration: Administer the this compound solution or vehicle via intraperitoneal injection. The injection volume is typically 10 ml/kg of body weight.[10]

  • Timing: Conduct the behavioral test 30 minutes after the injection, as this is when central TrkB blockade is observed.[2]

Experimental_Workflow Start Start Acclimation Acclimate Mice (30-60 min) Start->Acclimation Injection This compound or Vehicle Injection (i.p.) Acclimation->Injection Wait Wait 30 minutes Injection->Wait BehavioralTest Behavioral Test (EPM, OFT, or LDT) Wait->BehavioralTest DataCollection Data Collection and Analysis BehavioralTest->DataCollection End End DataCollection->End

General experimental workflow for this compound administration and behavioral testing.
Detailed Methodologies for Key Experiments

The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).

  • Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 15 cm high).[5]

  • A central platform (e.g., 5 x 5 cm) connects the four arms.

Procedure:

  • Place the mouse gently onto the central platform, facing one of the open arms.[11]

  • Allow the mouse to freely explore the maze for a 5-minute session.[8][11]

  • Record the session using a video camera mounted above the maze.

  • After the session, return the mouse to its home cage.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[12] Anxiety is inferred from the animal's tendency to remain close to the walls (thigmotaxis) versus exploring the more exposed central area.

Apparatus:

  • A square arena (e.g., 50 x 50 cm) with high walls (e.g., 40 cm).[12]

  • The floor of the arena is typically divided into a central zone and a peripheral zone by video tracking software.

Procedure:

  • Gently place the mouse in the center of the open field arena.[6]

  • Allow the mouse to explore the arena for a predetermined period, typically 10-30 minutes.[6][13]

  • Record the entire session with an overhead video camera.

  • Return the mouse to its home cage after the test.

  • Use video tracking software to analyze the following parameters:

    • Time spent in the center of the arena.

    • Distance traveled in the center.

    • Total distance traveled in the entire arena.

    • Number of entries into the center zone.

Interpretation: An increase in the time spent and distance traveled in the central zone suggests a reduction in anxiety-like behavior. Total distance traveled serves as a control for general motor activity.

The LDT assesses anxiety-like behavior based on the conflict between the innate aversion of mice to brightly illuminated areas and their tendency to explore a novel environment.[14]

Apparatus:

  • A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (approximately 2/3 of the box).[14][15]

  • An opening connects the two compartments, allowing the mouse to move freely between them.

Procedure:

  • Place the mouse into the light compartment, facing away from the opening to the dark compartment.[16]

  • Allow the mouse to explore the apparatus for 10 minutes.[16]

  • Record the session using a video camera.

  • After the test, return the mouse to its home cage.

  • Analyze the recording for the following key measures:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

Interpretation: An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment. The number of transitions can be used as an indicator of overall locomotor activity.

Behavioral_Tests_Logic cluster_EPM Elevated Plus Maze cluster_OFT Open Field Test cluster_LDT Light-Dark Box Test EPM_Conflict Conflict: Explore vs. Fear of Open/High Spaces EPM_Measure Measure: Time in Open Arms EPM_Conflict->EPM_Measure EPM_Result Anxiolytic Effect: Increased Time in Open Arms EPM_Measure->EPM_Result OFT_Conflict Conflict: Explore vs. Fear of Open Center OFT_Measure Measure: Time in Center OFT_Conflict->OFT_Measure OFT_Result Anxiolytic Effect: Increased Time in Center OFT_Measure->OFT_Result LDT_Conflict Conflict: Explore vs. Aversion to Light LDT_Measure Measure: Time in Light Box LDT_Conflict->LDT_Measure LDT_Result Anxiolytic Effect: Increased Time in Light Box LDT_Measure->LDT_Result

Logical relationship of the core principles of the behavioral tests.

References

Application Notes and Protocols: ANA-12 as a Tool for Studying Cognitive Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ANA-12 is a selective, non-competitive, small-molecule antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] The BDNF/TrkB signaling pathway is a critical mediator of neuronal survival, synaptic plasticity, and higher-order cognitive functions.[2] By specifically inhibiting this pathway, this compound serves as an invaluable chemical tool for researchers to investigate the role of BDNF-TrkB signaling in learning, memory, and other cognitive domains.[3] this compound is cell-permeable, crosses the blood-brain barrier, and blocks the neurotrophic actions of BDNF without inducing neuronal death, making it suitable for in vivo studies in animal models.[1][4] These notes provide detailed protocols for utilizing this compound to study the mechanisms underlying cognitive enhancement and impairment.

Mechanism of Action

This compound functions by binding directly and selectively to the TrkB receptor.[2] It possesses two binding sites, a high-affinity site (Kd = 10 nM) and a low-affinity site (Kd = 12 μM).[1] As a non-competitive antagonist, it prevents the activation of the TrkB receptor by its ligand, BDNF. This inhibition blocks the subsequent autophosphorylation of the receptor and the activation of downstream signaling cascades crucial for synaptic plasticity, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] This targeted blockade allows for the precise dissection of BDNF's role in various cognitive phenomena. For instance, studies have shown that this compound blocks the cognitive-enhancing effects of environmental enrichment and calorie restriction, which are known to be mediated by BDNF signaling in the hippocampus.[3]

ANA12_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates MAPK MAPK Pathway TrkB->MAPK Activates Synaptic_Plasticity Synaptic Plasticity (LTP, Learning, Memory) MAPK->Synaptic_Plasticity ANA12 This compound ANA12->TrkB Binds & Inhibits (Non-competitive)

Caption: this compound non-competitively inhibits BDNF/TrkB signaling.

Quantitative Data

The following tables summarize key quantitative parameters for this compound based on preclinical studies.

Table 1: Pharmacokinetics and Binding Affinity

ParameterValueSpeciesRouteSource
High-Affinity Kd 10 nM--[1][3]
Low-Affinity Kd 12 µM--[1][3]
Brain Concentration (30 min) ~400 nMMousei.p. injection[1][3]
Brain Concentration (6 hours) ~10 nMMousei.p. injection[1][3]
Stability in Serum Stable for at least 60 minutes at 37°CMouse-[2]

Table 2: Recommended Dosing for In Vivo Cognitive Studies

DosageAnimal ModelApplicationNotesSource
0.5 mg/kg MouseAnxiolytic/Antidepressant behavior testsEffective dose in forced swim and tail-suspension tests.[2]
5 mg/kg MouseAdjunct to Phenobarbital (B1680315) for seizuresImproved efficacy of phenobarbital in a neonatal ischemia model.[6]
10 - 20 mg/kg MouseAdjunct to Phenobarbital for seizuresHigher doses also showed enhanced effectiveness and neuroprotection.[6]

Note: Optimal dosage for cognitive studies may require validation. Dosing from related neurological studies is provided as a starting point.

Experimental Protocols

Protocol 1: Assessing the Role of TrkB in Spatial Memory using the Morris Water Maze (MWM)

Objective: To determine if TrkB activation is necessary for spatial learning and memory consolidation by administering this compound prior to or after training.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 10% DMSO in saline)

  • Morris Water Maze apparatus

  • Male C57BL/6 mice (8-12 weeks old)

  • Syringes for intraperitoneal (i.p.) injection

  • Video tracking software

Methodology:

  • Animal Habituation: Acclimatize mice to the housing facility for at least one week before the experiment. Handle mice daily for 2-3 days prior to the start of the MWM task to reduce stress.

  • Experimental Groups:

    • Group 1: Vehicle control (receives vehicle injection)

    • Group 2: this compound treatment (receives this compound injection)

  • Drug Preparation and Administration:

    • Dissolve this compound in the vehicle solution to a final concentration for a dosage of 0.5 - 5.0 mg/kg. The final injection volume should be consistent across animals (e.g., 10 ml/kg).

    • Administer this compound or vehicle via i.p. injection 30 minutes before the start of the training session each day. This timing ensures peak brain concentration of this compound during the cognitive task.[1][3]

  • MWM Training (Acquisition Phase - 4 days):

    • Each mouse undergoes four training trials per day.

    • For each trial, gently place the mouse into the water facing the wall of the tank at one of four quasi-random start positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for the same duration.

    • Record the escape latency (time to find the platform) and path length using video tracking software.

  • Probe Trial (Day 5):

    • 24 hours after the final training session, remove the platform from the maze.

    • Place each mouse in the tank from a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

  • Data Analysis:

    • For the acquisition phase, use a two-way repeated measures ANOVA to compare escape latencies and path lengths between the this compound and vehicle groups across the training days.

    • For the probe trial, use an independent t-test to compare the time spent in the target quadrant and platform crossings between groups.

MWM_Workflow Habituation 1. Animal Habituation (1 week) Grouping 2. Assign to Groups (Vehicle vs. This compound) Habituation->Grouping Injection 3. i.p. Injection (Vehicle or this compound) Wait 4. Wait 30 minutes Injection->Wait Training 5. MWM Training (4 trials/day) Wait->Training ProbeTrial 6. Probe Trial (Platform removed, 60s) Data 7. Analyze Data (Latency, Path Length, Quadrant Time)

Caption: Experimental workflow for a Morris Water Maze study with this compound.
Protocol 2: Verifying TrkB Inhibition in Brain Tissue via Western Blot

Objective: To confirm that the administered dose of this compound effectively reduces the phosphorylation of TrkB in a specific brain region (e.g., hippocampus) following a cognitive task.

Materials:

  • Brain tissue from experimental animals (from Protocol 1)

  • RIP A lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-TrkB (Tyr816), Rabbit anti-TrkB

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Tissue Collection and Homogenization:

    • Immediately following the final behavioral test or at a designated endpoint, euthanize mice and rapidly dissect the hippocampus on ice.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against phospho-TrkB (p-TrkB) overnight at 4°C, using the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity for p-TrkB.

    • Strip the membrane and re-probe with an antibody for total TrkB (t-TrkB) to use as a loading control.

    • Calculate the ratio of p-TrkB to t-TrkB for each sample. Compare the ratios between the this compound and vehicle-treated groups using an independent t-test. A significant decrease in the p-TrkB/t-TrkB ratio in the this compound group confirms target engagement.[2][4]

References

Application Notes: ANA-12 for Studying Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ANA-12 is a potent, selective, and non-competitive small-molecule antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). The BDNF-TrkB signaling pathway is a critical regulator of neuronal survival, differentiation, and, most notably, synaptic plasticity—the cellular mechanism underlying learning and memory.[1] By inhibiting TrkB activation, this compound serves as an invaluable pharmacological tool to dissect the role of BDNF signaling in various forms of synaptic plasticity, such as Long-Term Potentiation (LTP) and structural changes in dendritic spines.[2] this compound is cell-permeable and crosses the blood-brain barrier, making it suitable for both in vitro and in vivo applications.

Mechanism of Action

BDNF binding to the TrkB receptor induces receptor dimerization and autophosphorylation, initiating several downstream intracellular signaling cascades. These include the Mitogen-Activated Protein Kinase (MAPK/ERK), Phospholipase Cγ (PLCγ), and Phosphatidylinositol 3-Kinase (PI3K) pathways.[3][4] These cascades converge to regulate gene transcription, protein synthesis, and protein trafficking, which are all essential for the induction and maintenance of synaptic plasticity.[3][5] this compound binds to TrkB non-competitively, preventing its activation by BDNF and thereby inhibiting these downstream signaling events.[2] This blockade allows researchers to investigate the necessity of BDNF-TrkB signaling for specific plastic changes at the synapse.

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLCg PLCg TrkB->PLCg Activates PI3K PI3K TrkB->PI3K Activates MAPK MAPK TrkB->MAPK Activates Plasticity Plasticity PLCg->Plasticity PI3K->Plasticity MAPK->Plasticity ANA12 ANA12 ANA12->TrkB Inhibits

Quantitative Data Summary

This compound's effects on synaptic plasticity have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Effect of this compound on Long-Term Potentiation (LTP)

PreparationSynaptic PathwayThis compound ConcentrationObserved Effect on LTPReference
Acute Hippocampal SlicesMossy Cell -> Dentate Granule Cell15 µMAbolished LTP (Control: 202% ± 12%; this compound: 116% ± 9% of baseline)[2]
Acute Hippocampal SlicesSchaffer Collateral -> CA1Not SpecifiedBlocked oleanolic acid-induced LTP facilitation[2]

Table 2: Effect of this compound on Dendritic Spine Plasticity

Model SystemConditionThis compound TreatmentObserved Effect on Spine Density
Primary Hippocampal NeuronsBDNF-induced spine growthPre-treatmentPrevented the ~20-30% increase in spine density induced by BDNF
In vivo (Mouse Model)LPS-induced inflammation0.5 mg/kg, i.p.Attenuated the increase in spine density in the Nucleus Accumbens (shell and core)

Table 3: Recommended Concentrations and Dosages for this compound

ApplicationModel SystemConcentration / DosageAdministrationNotesReference
In Vitro ElectrophysiologyAcute Hippocampal Slices10 - 15 µMBath applicationEffective for blocking BDNF-dependent LTP.[2]
In Vitro Cell CulturePrimary Neurons10 µMMedia applicationBlocks BDNF-stimulated neurite outgrowth.
In Vivo Behavioral StudiesAdult Mice0.5 mg/kgIntraperitoneal (i.p.)Produces anxiolytic/antidepressant effects; blocks cognitive enhancement.
In Vivo Pain StudiesAdult RatsNot SpecifiedSubarachnoid injectionReduced pain behaviors and spinal cord inflammation.[6][7]

Experimental Protocols

Protocol 1: In Vitro Inhibition of LTP in Acute Hippocampal Slices

This protocol describes how to use this compound to test the requirement of TrkB signaling for LTP induction at the Schaffer collateral-CA1 synapse in acute mouse or rat hippocampal slices.

LTP_Workflow cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis node1 1. Prepare Acute Hippocampal Slices (300-400 µm) node2 2. Allow slices to recover in aCSF for at least 1 hour node1->node2 node3 3. Transfer slice to recording chamber node2->node3 node4 4. Pre-incubate with this compound (15 µM) or Vehicle (DMSO) for 20-30 min node3->node4 node5 5. Record stable baseline fEPSPs (e.g., 0.05 Hz for 20 min) node4->node5 node6 6. Induce LTP using Theta-Burst Stimulation (TBS) node5->node6 node7 7. Record post-TBS fEPSPs for at least 60 min node6->node7 node8 8. Normalize fEPSP slope to baseline node7->node8 node9 9. Compare LTP magnitude between This compound and Vehicle groups node8->node9

Materials:

  • This compound (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

  • Standard electrophysiology rig for extracellular field potential recordings[8]

  • Vibratome for slicing

  • Recovery and recording chambers[9]

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a mouse or rat brain in ice-cold, oxygenated aCSF.[8][10]

  • Recovery: Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[10]

  • Setup: Place a slice in the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[9]

  • Pre-incubation: After obtaining stable field excitatory postsynaptic potentials (fEPSPs), switch to aCSF containing either this compound (e.g., 15 µM) or vehicle (equivalent concentration of DMSO). Perfuse for at least 20-30 minutes before LTP induction.[2]

  • Baseline Recording: Record a stable baseline of fEPSP responses for 15-20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).[11]

  • LTP Induction: Induce LTP using a standard high-frequency stimulation protocol, such as Theta-Burst Stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz, repeated 4 times with a 10-second interval).[12]

  • Post-LTP Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.[12]

  • Analysis: Normalize the fEPSP slope to the average baseline value. Compare the average potentiation during the last 10 minutes of recording between the this compound treated group and the vehicle control group. A significant reduction in potentiation in the this compound group indicates that TrkB signaling is required for this form of LTP.[2]

Protocol 2: In Vivo Assessment of this compound on Memory Formation

This protocol provides a general framework for investigating the role of BDNF-TrkB signaling in learning and memory using this compound in mice, for example, in a contextual fear conditioning paradigm.

InVivo_Workflow cluster_treatment Treatment Phase cluster_behavior Behavioral Training cluster_test Memory Test start Start node1 1. Administer this compound (0.5 mg/kg, i.p.) or Vehicle (i.p.) to mice start->node1 node2 2. 30-60 minutes post-injection, place mouse in conditioning chamber node1->node2 node3 3. Training: Allow exploration, then present conditioned (tone) and unconditioned (footshock) stimuli node2->node3 node4 4. 24 hours later, return mouse to the context (no shock) node3->node4 node5 5. Measure freezing behavior as an index of fear memory node4->node5 end Analyze Data node5->end

Materials:

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Adult mice (e.g., C57BL/6J)

  • Standard behavioral testing apparatus (e.g., contextual fear conditioning chamber)

  • Video tracking and analysis software

Procedure:

  • Habituation: Handle mice for several days prior to the experiment to reduce stress.

  • Drug Administration: Prepare this compound solution for injection. Administer this compound (e.g., 0.5 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.

  • Training Phase: 30-60 minutes after injection, place the mouse into the conditioning chamber. After a period of exploration (e.g., 2-3 minutes), present the conditioning stimuli (e.g., an auditory tone followed by a mild footshock). The specific timing and number of pairings will depend on the paradigm.

  • Memory Testing: 24 hours after the training session, return the mouse to the same conditioning chamber (for contextual memory) or a novel context with the auditory cue (for cued memory).

  • Data Acquisition: Record the session and quantify the amount of time the animal spends "freezing" (a state of complete immobility except for respiration). Freezing is a species-typical fear response and is used as a measure of memory strength.

  • Analysis: Compare the percentage of time spent freezing between the this compound and vehicle-treated groups. A significant reduction in freezing in the this compound group suggests that TrkB signaling is necessary for the consolidation of that fear memory.

References

Troubleshooting & Optimization

ANA-12 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANA-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most effective and commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5][6][7][8] this compound is insoluble in water and ethanol.[6][9] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle containing other components like PEG300 and Tween-80.[10][11]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies between suppliers, but high concentrations are achievable. Some sources report solubility up to 81 mg/mL.[11][12] It is common to prepare stock solutions in the range of 10 mM to 20 mM.[1][6] For specific batches, it is always best to refer to the manufacturer's certificate of analysis.

Q3: My this compound is not fully dissolving in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming and sonication can significantly aid the process.[2][6] Warming the solution to 37°C for about 10 minutes or using an ultrasonic bath can help achieve a clear solution.[6] Using fresh, high-quality DMSO is also recommended as moisture-absorbing DMSO can reduce solubility.[11]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the Tropomyosin receptor kinase B (TrkB).[1][6][7][13] It acts non-competitively, binding to the extracellular domain of the TrkB receptor and preventing its activation by Brain-Derived Neurotrophic Factor (BDNF).[1][6] This inhibition blocks downstream signaling pathways, including the Ras/MAPK, PLC-γ, and PI3K/AKT pathways.[6] this compound is selective for TrkB and does not significantly affect TrkA or TrkC receptors.[1][7][13]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: After diluting a concentrated DMSO stock solution of this compound into aqueous cell culture media, a precipitate is observed.

Cause: This is a common issue for hydrophobic compounds like this compound and is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution. The final concentration of this compound in the media may also exceed its aqueous solubility limit.

Solutions:

  • Pre-warm the media: Before adding the this compound stock solution, warm your cell culture media to 37°C.

  • Slow, drop-wise addition with mixing: Add the DMSO stock solution to the pre-warmed media very slowly, drop-by-drop, while gently vortexing or swirling the media. This helps to ensure rapid and even dispersion, preventing localized high concentrations of this compound that can lead to precipitation.

  • Use an intermediate dilution step: Instead of a single large dilution, consider a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed media or a sterile buffer like PBS, and then add this intermediate dilution to the final volume of culture media.

  • Lower the final concentration: If precipitation persists, your target concentration may be too high for the aqueous environment. Test a range of lower final concentrations to determine the maximum soluble concentration in your specific cell culture system.

  • Maintain a low final DMSO concentration: To minimize both precipitation risk and solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%.[8]

Issue 2: Cell Toxicity Observed in In Vitro Assays

Problem: After treating cells with this compound, there is a significant decrease in cell viability that may not be related to the specific antagonism of TrkB.

Cause: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[8] The final concentration of DMSO in the cell culture well is a critical factor.

Solutions:

  • Calculate and control the final DMSO concentration: Always calculate the final percentage of DMSO in your culture media after adding your this compound stock solution. Aim for a final DMSO concentration of 0.1% or lower if possible, as some cell lines can be sensitive to concentrations as low as 0.5%.[8]

  • Prepare a higher concentration stock solution: To keep the final DMSO volume low, you may need to prepare a more concentrated stock solution of this compound in DMSO, provided it remains fully dissolved.

  • Include a vehicle control: Always include a vehicle control in your experiments. This means treating a set of cells with the same final concentration of DMSO as your this compound treated cells, but without the this compound. This will allow you to distinguish between the effects of the compound and the effects of the solvent.

  • Perform a DMSO toxicity curve: To determine the tolerance of your specific cell line to DMSO, it is advisable to perform a dose-response experiment with varying concentrations of DMSO to identify the maximum non-toxic concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO (Dimethyl sulfoxide) ≥5 mg/mL to 81 mg/mL (≥12.27 mM to 198.77 mM)[2][4][5][7][11][12]Gentle warming and sonication can improve solubility.[2][6]
DMF (Dimethylformamide) 5 mg/mL (12.27 mM)[7]
Water Insoluble[6][9][11]
Ethanol Insoluble[6][11]
20% DMSO / Castor Oil 10 mg/mL (24.54 mM)Clear solution is achievable.[6]
40% DMSO / 40% PEG 300 / 20% ddH₂O 10 mg/mL (24.54 mM)Clear solution is achievable.[6]

Molecular Weight of this compound: 407.49 g/mol

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 8.15 mg of this compound (Molecular Weight: 407.49 g/mol ).

  • Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. In this example, add 1 mL of DMSO.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Aid dissolution (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or in an ultrasonic bath for a few minutes until the solution is clear.[6]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[4] Stock solutions in DMSO are generally stable for several months at -20°C.[6]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol provides a method for diluting a concentrated DMSO stock solution of this compound for use in cell culture experiments, minimizing the risk of precipitation and cytotoxicity.

Materials:

  • 20 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final desired concentration: Decide on the final concentration of this compound you want to test in your assay (e.g., 10 µM).

  • Calculate the required volume of stock solution: Calculate the volume of your 20 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to make a 10 µM working solution in 10 mL of media:

    • (20,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = 5 µL of 20 mM this compound stock

  • Prepare the working solution: a. Add the appropriate volume of pre-warmed cell culture medium to a sterile tube (e.g., 10 mL). b. Slowly add the calculated volume of the this compound stock solution (5 µL in this example) drop-by-drop directly into the media while gently vortexing or swirling. c. Visually inspect the solution to ensure no precipitation has occurred.

  • Treat the cells: Immediately add the prepared working solution to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (5 µL in this example) to the same final volume of media (10 mL) and treat a parallel set of cells. This results in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.

Visualizations

ANA12_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (for In Vitro use) weigh Weigh this compound Powder add_dmso Add High-Purity DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aid_dissolution Warm (37°C) or Sonicate (if needed) dissolve->aid_dissolution If not fully dissolved store Aliquot and Store at -20°C/-80°C dissolve->store If fully dissolved aid_dissolution->store prewarm Pre-warm Cell Culture Medium to 37°C store->prewarm Use Stock add_stock Slowly Add DMSO Stock to Medium with Swirling prewarm->add_stock inspect Visually Inspect for Precipitation add_stock->inspect use_now Use Immediately in Cell Culture inspect->use_now

Caption: Workflow for this compound solubilization and preparation.

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates ANA12 This compound ANA12->TrkB Inhibits PLCg PLC-γ TrkB->PLCg Activates PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates Gene_Expression Gene Expression & Neuronal Survival PLCg->Gene_Expression Downstream Effects Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK CREB CREB Akt->CREB MAPK->CREB CREB->Gene_Expression

References

Technical Support Center: Optimizing ANA-12 for Neurite Outgrowth Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using ANA-12 in neurite outgrowth assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect neurite outgrowth?

A1: this compound is a selective, small-molecule, non-competitive antagonist for the Tropomyosin receptor kinase B (TrkB).[1] TrkB is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a crucial role in neuronal survival, development, and plasticity.[2][3] By binding to TrkB, this compound prevents its activation by BDNF.[2][4] This inhibition blocks downstream signaling pathways, such as the PI3K-Akt-mTOR and MAPK pathways, which are essential for promoting the extension and branching of neurites.[5][6] Consequently, in an experimental setting, this compound is used to inhibit BDNF-induced neurite outgrowth, allowing for the study of TrkB signaling in neurodevelopment and regeneration.[7][8]

Q2: What is the recommended starting concentration range for this compound?

A2: The effective concentration of this compound is highly dependent on the cell type and experimental goals. For inhibiting BDNF-induced neurite outgrowth in TrkB-expressing PC12 cells, concentrations as low as 10 nM have been shown to be effective.[7][8] A complete blockade of neurite formation can be observed at concentrations up to 10-100 μM.[8] For general dose-response experiments, it is advisable to start with a broad range and then narrow it down.

Q3: How should I design a dose-response experiment for this compound?

A3: A typical dose-response experiment involves a negative control (vehicle, e.g., DMSO), a positive control (a neurotrophic factor like BDNF or NGF to stimulate outgrowth), and several concentrations of this compound. A logarithmic or semi-logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended to determine the IC₅₀ (half-maximal inhibitory concentration). Ensure that the concentration of the vehicle (e.g., DMSO) remains constant across all wells, typically at a low, non-toxic level (e.g., <0.5%).[9]

Q4: Which cell lines are suitable for a neurite outgrowth assay with this compound?

A4: The choice of cell line is critical and must express the TrkB receptor for this compound to have an effect.

  • PC12 cells: A rat pheochromocytoma cell line that, upon stimulation with Nerve Growth Factor (NGF), differentiates into sympathetic neuron-like cells.[10][11] PC12 cells engineered to express TrkB are highly effective for studying this compound's specific action on BDNF-induced outgrowth.[7][8]

  • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a mature neuronal phenotype using agents like retinoic acid (RA) and BDNF.[12][13]

  • Primary Neurons: Cultures of dorsal root ganglion (DRG) neurons, hippocampal, or cortical neurons are also excellent models as they endogenously express TrkB.[7] However, they can be more challenging to culture than cell lines.

Q5: What are the key parameters to measure in a neurite outgrowth assay?

A5: Quantitative analysis is crucial for objective results. Key parameters include:

  • Total Neurite Length: The sum of the lengths of all neurites per cell or per field of view.[14]

  • Longest Neurite: The length of the longest single process from the cell body.

  • Number of Neurites: The average number of primary processes extending from the cell body.

  • Branching: The number of branch points per neurite or per cell.[15]

  • Percentage of Differentiated Cells: The proportion of cells in a population that have extended neurites longer than a predefined threshold (e.g., 1.5 times the cell body diameter).[16]

These parameters can be measured using semi-automated software like ImageJ with plugins such as NeuronJ or fully automated high-content screening systems.[17][18][19]

Q6: How long should I incubate cells with this compound?

A6: The incubation time depends on the cell type's differentiation timeline. For PC12 cells, neurite outgrowth is typically assessed after 48 to 96 hours of treatment with NGF and the test compound (this compound).[10][20] For SH-SY5Y cells, differentiation can take several days, and this compound would be co-administered with the differentiation cocktail for the final 48-72 hours.[12] It is important to establish a time course for neurite development in your specific cell system first, then introduce this compound during the active growth phase.

Quantitative Data Summary

Table 1: Recommended this compound Concentration Ranges for Neurite Outgrowth Assays

ObjectiveCell TypeRecommended Concentration RangeReference
Initial Dose-Response ScreeningPC12-TrkB, SH-SY5Y1 nM - 100 µM[8]
Effective Inhibition of BDNF-induced OutgrowthPC12-TrkB10 nM - 1 µM[7][8]
Complete Blockade of Neurite OutgrowthPC12-TrkB10 µM - 100 µM[8]
Assessing Potential CytotoxicityVarious Neuronal Lines>20 µM[21]

Table 2: Typical Seeding Densities for Neurite Outgrowth Assays

Cell Line96-well Plate Density (cells/well)384-well Plate Density (cells/well)Reference
SH-SY5Y2,500 - 10,0002,000 - 2,500[12][22]
PC122,000 - 4,000Not specified[20][23]
iPSC-derived Neurons10,0002,000 - 2,500[22]

Note: Optimal seeding density must be determined empirically to ensure cells are not overly confluent, which can inhibit neurite extension and complicate analysis.[9]

Visualized Signaling Pathway and Workflows

BDNF_TrkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates ANA12 This compound ANA12->TrkB Inhibits PI3K PI3K TrkB->PI3K Activates MAPK MAPK/ERK Pathway TrkB->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Outgrowth Neurite Outgrowth & Survival mTOR->Outgrowth MAPK->Outgrowth Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat plates (e.g., Poly-L-lysine, Laminin) C Seed cells into multi-well plate A->C B Prepare cell suspension B->C D Allow cells to adhere (24 hours) C->D E Induce Differentiation (e.g., NGF) + Add this compound & Controls D->E F Incubate (48-96 hours) E->F G Fix and Stain Cells (e.g., β-III tubulin) F->G H Acquire Images (Microscopy) G->H I Quantify Neurite Parameters (Image Analysis Software) H->I J Statistical Analysis I->J Troubleshooting_Tree Problem High Cell Death Observed Cause1 Possible Cause: High this compound Concentration? Problem->Cause1 Cause2 Possible Cause: Solvent Toxicity? Problem->Cause2 Cause3 Possible Cause: Loss of Trophic Support? Problem->Cause3 Sol1 Solution: 1. Run viability assay (e.g., MTT). 2. Determine non-toxic dose range. Cause1->Sol1 Sol2 Solution: 1. Keep solvent conc. low & constant (<0.5%). 2. Include a vehicle-only control. Cause2->Sol2 Sol3 Solution: 1. Ensure media has other survival factors. 2. (Primarily for primary neurons). Cause3->Sol3

References

ANA-12 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and proper storage of ANA-12, a potent and selective TrkB antagonist. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the solid compound at -20°C.

Q2: How should I prepare and store this compound stock solutions?

A: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions. It is soluble in DMSO up to at least 20 mM. Once prepared, it is critical to aliquot the stock solution into single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What is the stability of this compound in a DMSO stock solution?

A: When stored at -80°C, this compound stock solutions in DMSO are stable for up to one year. If stored at -20°C, the stability is generally ensured for up to six months. To prevent the absorption of water, which can impact compound solubility and stability, it is advisable to use fresh, anhydrous DMSO for preparing stock solutions.

Q4: Is this compound stable in aqueous solutions or cell culture media?

A: There is limited published data on the long-term stability of this compound in aqueous solutions or cell culture media. A key study demonstrated that this compound is stable in mouse serum for at least 60 minutes at 37°C, with no degradation products detected by LC-MS analysis.[1][2] However, for longer incubation times typical of cell-based assays, it is recommended to determine the stability of this compound under your specific experimental conditions.

Q5: How can I prevent precipitation of this compound in my experiments?

A: this compound has low aqueous solubility, and precipitation can be a concern when diluting DMSO stock solutions into aqueous buffers or cell culture media. To minimize precipitation, ensure that the final concentration of DMSO in your working solution is kept as low as possible while still maintaining the solubility of this compound. It is also recommended to prepare fresh working solutions for each experiment and to visually inspect for any signs of precipitation before use. A patent for a method of using this compound mentioned that 5% DMSO was required to keep it in solution for their specific application.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer or media Low aqueous solubility of this compound. The final DMSO concentration is too low to maintain solubility.Increase the final DMSO concentration in your working solution, ensuring it is compatible with your experimental system. Prepare fresh dilutions immediately before use. Consider using a vehicle that includes other solubilizing agents, such as PEG300 and Tween80, for in vivo applications.
Loss of compound activity over time in a multi-day experiment Degradation of this compound in the aqueous experimental environment.Determine the stability of this compound in your specific cell culture medium or buffer at 37°C over the time course of your experiment. If significant degradation is observed, consider replenishing the compound at regular intervals.
Inconsistent results between experiments Improper storage or handling of this compound stock solutions, such as repeated freeze-thaw cycles.Strictly adhere to the recommended storage conditions. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Always use fresh, anhydrous DMSO to prepare stock solutions.

Data Summary

Storage Conditions and Stability
FormSolventStorage TemperatureRecommended DurationCitations
Solid--20°C≥ 4 years[4]
SolutionDMSO-80°CUp to 1 year
SolutionDMSO-20°CUp to 6 months
SolutionMouse Serum37°CStable for at least 60 minutes[1][2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound = 407.49 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (around 45°C) and sonication can be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into single-use, tightly sealed, amber vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Visualizations

Signaling Pathway of this compound Action

ANA12_Signaling_Pathway cluster_inhibition Mechanism of Action BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) TrkB->Downstream Activates ANA12 This compound ANA12->TrkB Binds and Inhibits Neuronal_Effects Neuronal Effects (e.g., Neurite Outgrowth, Synaptic Plasticity) Downstream->Neuronal_Effects Regulates

Caption: Mechanism of this compound as a TrkB receptor antagonist.

Experimental Workflow for Assessing this compound Stability in Cell Culture Media

Stability_Workflow cluster_protocol Stability Assessment Protocol start Start: Prepare this compound Working Solution in Media incubate Incubate at 37°C, 5% CO2 start->incubate sample Collect Aliquots at Time Points (e.g., 0, 2, 8, 24, 48h) incubate->sample analyze Analyze this compound Concentration (e.g., LC-MS) sample->analyze data Calculate % Remaining vs. Time 0 analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for determining this compound stability in vitro.

References

Technical Support Center: In Vivo TrkB Blockade with ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ANA-12 to investigate TrkB signaling in vivo. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful confirmation of TrkB blockade in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB). It binds directly to TrkB, preventing its activation by brain-derived neurotrophic factor (BDNF) and subsequently inhibiting downstream signaling pathways.[1][2] this compound has been shown to be highly selective for TrkB, with no significant activity at TrkA or TrkC receptors.[1][2]

Q2: What is a typical in vivo dosage and administration route for this compound in mice?

A2: A commonly used and effective dosage of this compound in mice is 0.5 mg/kg, administered via intraperitoneal (i.p.) injection.[1][3] This dosage has been shown to effectively inhibit TrkB activity in the brain.[1] For other animal models or specific experimental aims, dosage may need to be optimized. For instance, in some studies involving medulloblastoma xenografts, a daily i.p. injection of 1 mg/kg has been used.[4]

Q3: How can I confirm that this compound has reached the brain and is active?

A3: The bioavailability of this compound in the brain has been demonstrated, with detectable levels as early as 30 minutes and up to 6 hours after a 0.5 mg/kg i.p. injection in mice.[1] The most direct way to confirm its activity is to measure the phosphorylation of TrkB (p-TrkB) in brain tissue lysates from treated animals. A significant reduction in p-TrkB levels compared to vehicle-treated controls indicates successful TrkB blockade.[1][4]

Q4: What are the expected downstream effects of TrkB blockade by this compound?

A4: Inhibition of TrkB by this compound leads to the suppression of its primary downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[1][5][6] Consequently, researchers can expect to see reduced phosphorylation of key proteins in these pathways, such as ERK and AKT.[4]

Q5: Are there behavioral tests that can corroborate successful TrkB blockade?

A5: Yes, several behavioral paradigms can be used to provide functional evidence of TrkB inhibition. This compound has been shown to have anxiolytic and antidepressant-like effects in mice.[1][3] Therefore, a reduction in anxiety-related behaviors in tests like the open field or elevated plus maze, or altered immobility time in the forced swim test, can serve as behavioral confirmation of this compound's efficacy.[7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No significant reduction in p-TrkB levels after this compound treatment. Incorrect Dosage/Administration: The administered dose may be too low, or the administration route may be ineffective for your model.Verify the correct dosage based on literature for your animal model (e.g., 0.5 mg/kg i.p. for mice).[1][3] Ensure proper i.p. injection technique.
Timing of Tissue Collection: The time point for tissue collection may not align with the peak activity of this compound.Collect brain tissue at time points where this compound is known to be active (e.g., 2-4 hours post-injection).[1]
Reagent Quality: The this compound compound may have degraded, or the antibodies used for Western blotting may be of poor quality.Use a fresh, properly stored stock of this compound. Validate your p-TrkB and total TrkB antibodies with appropriate positive and negative controls.
Inconsistent behavioral effects observed. Variability in Animal Stress Levels: High baseline stress can interfere with behavioral readouts, particularly for anxiety and depression models.Acclimate animals to the testing environment and handle them consistently to minimize stress.
Off-target Effects: While this compound is highly selective, off-target effects are a remote possibility.Confirm biochemical blockade by measuring p-TrkB. Consider using a second, structurally different TrkB antagonist as a control if available.
High background in Western blots for p-TrkB. Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins.Optimize antibody concentrations. Use a high-quality blocking buffer (e.g., 5% BSA in TBST).[9] Ensure stringent washing steps.
Sample Preparation Issues: Inadequate lysis or high lipid content in brain lysates can interfere with electrophoresis.Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete homogenization and clarification of the lysate.

Data Presentation

Table 1: In Vivo Efficacy of this compound on TrkB Phosphorylation

Animal ModelThis compound DoseTime Post-InjectionBrain Region% Inhibition of p-TrkB (vs. Vehicle)Reference
Adult Mice0.5 mg/kg, i.p.2 hoursWhole Brain~8%[1]
Adult Mice0.5 mg/kg, i.p.4 hoursWhole Brain~25%[1]
Adult Mice0.5 mg/kg, i.p.4 hoursNucleus AccumbensSignificant attenuation of LPS-induced increase[7]
Rats (CFA model)Not specifiedNot specifiedSpinal CordSignificantly lowered CFA-induced increase[10]

Table 2: Bioavailability of this compound in Mouse Brain

Time Post-Injection (0.5 mg/kg, i.p.)Approximate this compound Concentration in BrainReference
30 minutes~400 nM[1]
6 hours~10 nM[1]

Experimental Protocols

Protocol 1: Western Blotting for p-TrkB and Total TrkB

This protocol outlines the steps to assess the phosphorylation status of TrkB in brain tissue following in vivo this compound administration.

  • Animal Treatment and Tissue Collection:

    • Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle to the animals.

    • At the desired time point (e.g., 2-4 hours post-injection), euthanize the animals and rapidly dissect the brain region of interest on ice.[1]

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

  • Protein Extraction:

    • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phospho-proteins, BSA is often preferred.[9]

    • Incubate the membrane with a primary antibody against p-TrkB (e.g., anti-p-TrkB Y706/707) overnight at 4°C, following the manufacturer's recommended dilution.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total TrkB and a loading control (e.g., GAPDH or β-actin).

Visualizations

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds p_TrkB p-TrkB TrkB->p_TrkB Autophosphorylation PLCg PLCγ p_TrkB->PLCg PI3K PI3K p_TrkB->PI3K Ras Ras p_TrkB->Ras Gene Gene Expression (Survival, Plasticity) PLCg->Gene AKT AKT PI3K->AKT Raf Raf Ras->Raf AKT->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene ANA12 This compound ANA12->TrkB Blocks

Caption: BDNF binding activates TrkB, leading to downstream signaling. This compound blocks this activation.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_biochemical Biochemical Confirmation cluster_functional Functional Confirmation A1 Administer this compound (e.g., 0.5 mg/kg, i.p.) A2 Wait for Drug Action (e.g., 2-4 hours) A1->A2 A3 Euthanize & Dissect Brain Region of Interest A2->A3 C1 Behavioral Testing (e.g., Forced Swim Test) A2->C1 B1 Protein Extraction (Lysis & Homogenization) A3->B1 B2 Western Blot for p-TrkB / Total TrkB B1->B2 B3 Densitometry Analysis (Ratio of p-TrkB to Total TrkB) B2->B3 D D B3->D Confirmation of TrkB Blockade C2 Analyze Behavioral Parameters C1->C2 C2->D

Caption: Workflow for confirming this compound mediated TrkB blockade in vivo.

Troubleshooting_Logic Start No reduction in p-TrkB after this compound? DoseOK Dose/Route Correct? Start->DoseOK CheckDose Verify Dose & Administration Route TimeOK Timing Optimal? CheckDose->TimeOK CheckTime Optimize Time of Tissue Collection ReagentsOK Reagents Validated? CheckTime->ReagentsOK CheckReagents Validate this compound & Antibodies Consult Consult Further Literature/Support CheckReagents->Consult DoseOK->CheckDose No DoseOK->TimeOK Yes TimeOK->CheckTime No TimeOK->ReagentsOK Yes ReagentsOK->CheckReagents No Success Problem Solved: Successful Blockade ReagentsOK->Success Yes

References

Technical Support Center: ANA-12 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ANA-12, a selective TrkB antagonist, in primary neuron culture experiments.

This compound Dose-Response Data in Primary Neuron Culture

The following table summarizes the effective concentrations of this compound for inhibiting the effects of Brain-Derived Neurotrophic Factor (BDNF) in primary neuron cultures. These values are compiled from multiple studies and can serve as a starting point for designing dose-response experiments.

ParameterConcentrationEffectReference
Kd (High-Affinity Site)10 nMDissociation constant for TrkB binding.[1][2]
IC5045.6 nMConcentration for 50% inhibition of TrkB receptor activity in neurons.[3]
Neurite Outgrowth Inhibition≥ 10 nMPrevents BDNF-induced neurite outgrowth in nnr5 PC12-TrkB cells.[2]
Inhibition of TrkB Activity in Brain~10 nM - 400 nMActive concentrations detected in the brain after systemic administration in mice.[1][4]

Experimental Protocol: this compound Dose-Response Neuroprotection Assay

This protocol outlines a method to determine the dose-dependent neuroprotective effect of this compound against a neurotoxic insult in primary cortical neurons.

1. Preparation of Primary Cortical Neuron Culture

  • Coating Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine (PDL) or another suitable substrate to promote neuronal attachment.

  • Neuron Isolation: Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

  • Cell Plating: Plate dissociated neurons at an appropriate density in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Culture Maintenance: Maintain cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days.

2. This compound Treatment and Neurotoxic Insult

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in pre-warmed culture medium. It is crucial to keep the final DMSO concentration consistent across all conditions and below a non-toxic level (typically <0.1%).

  • Pre-treatment: After 5-7 days in vitro (DIV), pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • Neurotoxic Insult: Following pre-treatment, introduce a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta oligomers) to induce neuronal cell death. The concentration and duration of the insult should be optimized in preliminary experiments to achieve approximately 50% cell death.

  • BDNF Co-treatment: To assess the antagonistic effect of this compound on BDNF-mediated neuroprotection, a set of wells should be co-treated with a fixed, protective concentration of BDNF alongside the neurotoxic agent and varying concentrations of this compound.

3. Assessment of Neuronal Viability

  • Incubation: After the desired incubation period with the neurotoxic agent (e.g., 24 hours), assess neuronal viability using a suitable assay.

  • Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate (B86563) dehydrogenase release into the medium, an indicator of cell death.

    • Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Immunocytochemistry: Stain for neuronal markers like NeuN or MAP2 and counterstain with a nuclear dye like DAPI to quantify surviving neurons.

4. Data Analysis

  • Quantify the results from the chosen viability assay.

  • Normalize the data to the control group (vehicle-treated, no neurotoxic insult) to represent 100% viability.

  • Plot the neuronal viability as a percentage against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the EC50 or IC50 value, representing the concentration of this compound that provides 50% of the maximal protective effect or 50% inhibition of the BDNF protective effect, respectively.

Visualizations

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK Akt Akt PI3K->Akt CREB CREB MAPK->CREB Akt->CREB Survival Neuronal Survival Synaptic Plasticity CREB->Survival ANA12 This compound ANA12->TrkB

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

experimental_workflow prep 1. Prepare Primary Neuron Culture treat 2. Pre-treat with this compound (Dose Range) prep->treat insult 3. Induce Neurotoxicity (e.g., Glutamate) treat->insult viability 4. Assess Neuronal Viability (e.g., MTT, Live/Dead) insult->viability analyze 5. Analyze Data and Generate Dose-Response Curve viability->analyze

References

Minimizing ANA-12 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ANA-12

Objective: This guide provides researchers, scientists, and drug development professionals with essential information for minimizing potential toxicity associated with the TrkB antagonist, this compound, in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective, small-molecule, non-competitive antagonist for the Tropomyosin receptor kinase B (TrkB).[1] Its primary function is to block the neurotrophic actions of Brain-Derived Neurotrophic Factor (BDNF) by preventing BDNF from activating the TrkB receptor.[1] this compound demonstrates a two-site mode of action, binding to both high and low-affinity sites on the TrkB receptor, and it effectively crosses the blood-brain barrier to exert its effects centrally.[1] It is highly selective for TrkB and does not significantly affect TrkA or TrkC receptors.[2][3]

Q2: What is the main toxicity concern for long-term this compound administration? A2: The primary concern stems from its mechanism of action. BDNF signaling through TrkB is crucial for neuronal survival, plasticity, and neurogenesis.[1][3] Chronic, high-dose inhibition of this pathway could potentially lead to neuronal cell death or a reduction in dendritic spine density.[3][4] However, studies have shown that low doses of this compound can produce desired behavioral effects (anxiolytic and antidepressant-like) without compromising neuron survival.[5][2][3]

Q3: How can I minimize the potential for neurotoxicity in my long-term study? A3: Minimizing toxicity involves careful experimental design:

  • Dose Optimization: Conduct a pilot dose-response study to determine the minimum effective dose for your specific model and experimental endpoint. A systemic administration of 0.5 mg/kg (i.p.) has been shown to be effective in mice for behavioral studies while only partially inhibiting total TrkB activity.[5][3][4]

  • Intermittent Dosing: Consider dosing schedules that are not continuous (e.g., every other day) if your experimental paradigm allows. This may permit sufficient TrkB signaling to maintain neuronal health.

  • Health Monitoring: Regularly monitor animal subjects for changes in weight, general behavior, and neurological signs.

Q4: How can I verify that this compound is effectively inhibiting TrkB in my experiment? A4: You can measure the inhibition of TrkB signaling directly. The most common method is to quantify the ratio of phosphorylated TrkB (p-TrkB) to total TrkB protein in tissue lysates from relevant brain regions using Western blotting.[4][7][8][9] A decrease in the p-TrkB/TrkB ratio in this compound treated animals compared to vehicle controls indicates successful target engagement. A KIRA-ELISA assay can also be used to quantify phospho-TrkB levels.[3][10]

Q5: What are the known pharmacokinetic properties of this compound in mice? A5: Following intraperitoneal (i.p.) injection in mice, this compound crosses the blood-brain barrier and can exert central TrkB blockade with effects seen as early as 30 minutes and lasting as long as 6 hours.[1] A 0.5 mg/kg i.p. dose results in partial inhibition of endogenous TrkB activity in the whole brain, with about 8% inhibition at 2 hours and 25% at 4 hours post-injection.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Adverse Events or Mortality The administered dose is too high for the specific animal model, strain, or duration of the study.1. Immediately cease administration and perform a necropsy to investigate the cause. 2. Conduct a dose-ranging tolerability study. 3. Start with a low, published dose (e.g., 0.5 mg/kg in mice) and escalate slowly.[5][2][3]
Lack of Expected Pharmacological Effect 1. Insufficient Target Engagement: The dose is too low or the administration route is suboptimal. 2. Compound Degradation: Improper storage or handling of the this compound compound. 3. Timing: The timing of behavioral testing or tissue collection does not align with the drug's peak activity.1. Verify TrkB inhibition via Western blot for p-TrkB/TrkB ratio.[8][9] 2. Confirm the purity and stability of your this compound stock solution. Store stock solutions at -80°C for up to a year or -20°C for up to 6 months.[5] 3. Adjust your experimental timeline based on pharmacokinetic data (peak effect between 2-4 hours post i.p. injection).[3][10]
High Variability in Experimental Results 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Biological Variables: Differences in animal age, sex, or housing conditions. 3. Assay Performance: Technical variability in biochemical or behavioral assays.1. Ensure all personnel are properly trained in the administration technique. 2. Standardize all animal-related variables and ensure proper randomization of treatment groups. 3. Include appropriate positive and negative controls in all assays and perform validation experiments.

Quantitative Data Summary

Table 1: this compound In Vitro Potency and Binding Affinity

ParameterValueReceptor SiteNotes
IC₅₀ 45.6 nMHigh AffinityNon-competitive inhibition of BDNF activation.[5]
IC₅₀ 41.1 µMLow AffinityNon-competitive inhibition of BDNF activation.[5]
K_d_ 10 nMHigh AffinityDirect binding affinity to TrkB.[1]
K_d_ 12 µMLow AffinityDirect binding affinity to TrkB.[1]

Table 2: Summary of In Vivo this compound Dosing and Effects in Mice

Dose (Route)SpeciesDurationKey Observed Effect(s)
0.5 mg/kg (i.p.)MouseSingle DoseAnxiolytic and antidepressant-like effects in behavioral tests.[2][3]
0.5 mg/kg (i.p.)MouseSingle DosePartial inhibition of brain TrkB activity (~25% at 4 hours).[3]
0.5 mg/kg (i.p.)MouseSingle DoseAttenuated increased immobility time in LPS-induced depression models.[5]
0.5 - 2.0 mg/kgMouseNot SpecifiedDoes not affect neuron survival at these doses.[5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-TrkB (p-TrkB) Analysis

Objective: To determine the level of TrkB inhibition by quantifying the ratio of phosphorylated TrkB to total TrkB.

Methodology:

  • Tissue Homogenization: Following the final this compound or vehicle administration at the designated time point, euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice. Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Centrifuge the homogenates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by electrophoresis on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use a rabbit anti-phospho-TrkB (e.g., Tyr816) antibody and, on a separate blot or after stripping, a rabbit anti-total TrkB antibody. A loading control (e.g., anti-β-actin) is essential.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Perform densitometric analysis to quantify the intensity of the p-TrkB and total TrkB bands. Normalize the p-TrkB signal to the total TrkB signal for each sample. Compare the normalized ratios between vehicle and this compound treated groups.

Protocol 2: TUNEL Assay for Apoptosis Detection

Objective: To identify and quantify apoptotic cells (a potential sign of neurotoxicity) in brain tissue sections.

Methodology:

  • Tissue Preparation: At the study endpoint, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning: Cut 20-30 µm thick coronal sections of the brain region of interest using a cryostat or vibratome.

  • Permeabilization: Mount sections on slides. Wash with PBS and then permeabilize the tissue by incubating with a proteinase K solution or a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

  • TUNEL Reaction: Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) kit, following the manufacturer's instructions. Briefly, incubate the sections with the reaction mixture containing TdT enzyme and fluorescently-labeled dUTPs in a humidified chamber. This will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstaining: Wash the sections with PBS. Counterstain the nuclei with a fluorescent nuclear stain such as DAPI to visualize all cells.

  • Imaging: Mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of TUNEL-positive cells (apoptotic) and the total number of DAPI-stained cells (total cells) in defined areas of interest. Express the results as an apoptotic index (TUNEL-positive cells / total cells). Compare the index between treatment groups.

Visualizations

BDNF_TrkB_Signaling BDNF-TrkB Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TrkB_dimer TrkB Dimer (Inactive) TrkB_active p-TrkB Dimer (Active) TrkB_dimer->TrkB_active Autophosphorylation PLCg PLCγ TrkB_active->PLCg PI3K PI3K / Akt TrkB_active->PI3K MAPK MAPK / ERK TrkB_active->MAPK BDNF BDNF BDNF->TrkB_dimer Binds ANA12 This compound ANA12->TrkB_dimer Inhibits Response Neuronal Survival, Plasticity, Neurogenesis PLCg->Response PI3K->Response MAPK->Response

Caption: this compound non-competitively binds to the TrkB receptor, preventing its activation by BDNF.

Toxicity_Workflow Experimental Workflow for Long-Term this compound Toxicity Assessment cluster_planning Phase 1: Planning & Dosing cluster_treatment Phase 2: In-Life cluster_analysis Phase 3: Post-Mortem Analysis dose_range 1. Dose-Response Pilot Study (Determine Minimum Effective Dose) set_dose 2. Select Dose for Long-Term Study (e.g., 0.5 mg/kg) dose_range->set_dose admin 3. Chronic Administration (this compound vs. Vehicle) set_dose->admin monitor 4. In-Life Monitoring (Behavior, Health Checks) admin->monitor tissue 5. Tissue Collection (Brain Perfusion & Dissection) monitor->tissue target 6a. Target Engagement (p-TrkB Western Blot) tissue->target toxicity 6b. Toxicity Assessment (TUNEL Assay, Histology) tissue->toxicity

Caption: A logical workflow for assessing the potential neurotoxicity of this compound in long-term studies.

Troubleshooting_Flow Troubleshooting Logic for In Vivo this compound Studies start Start In Vivo Experiment observe Observe Outcome start->observe outcome_no_effect No Pharmacological Effect observe->outcome_no_effect outcome_toxicity Unexpected Toxicity / Adverse Events observe->outcome_toxicity outcome_ok Expected Effect Observed observe->outcome_ok check_inhibition Check p-TrkB/TrkB Ratio outcome_no_effect->check_inhibition check_dose Is Dose Too High? outcome_toxicity->check_dose proceed Proceed with Analysis outcome_ok->proceed inhibition_ok Inhibition OK? check_inhibition->inhibition_ok increase_dose Action: Increase Dose or Check Compound Stability inhibition_ok->increase_dose No check_model Action: Re-evaluate Experimental Model inhibition_ok->check_model Yes reduce_dose Action: Lower Dose & Perform Tolerability Study check_dose->reduce_dose Yes

Caption: A decision tree to troubleshoot common unexpected outcomes in this compound experiments.

References

ANA-12 Technical Support Center: Blood-Brain Barrier Crossing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANA-12. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the blood-brain barrier (BBB) permeability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), which is the main receptor for Brain-Derived Neurotrophic Factor (BDNF). By binding to TrkB, this compound inhibits the downstream signaling pathways typically activated by BDNF.[1] It has been investigated for its potential anxiolytic and antidepressant effects.[2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

A2: Yes, studies have shown that this compound can cross the blood-brain barrier and exert its effects in the central nervous system (CNS). Following intraperitoneal (i.p.) injection in mice, this compound has been detected in the brain, with concentrations reaching approximately 400 nM as early as 30 minutes post-injection.[1][3]

Q3: What is the recommended vehicle for in vivo administration of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common approach is to dissolve this compound in a small amount of DMSO and then dilute it with saline or another aqueous buffer. It is crucial to keep the final DMSO concentration low to avoid toxicity.[4] One study reported using 5% DMSO in the vehicle for intraperitoneal injections.[5]

Q4: How stable is this compound in solution?

A4: this compound has been shown to be stable in mouse serum for at least 60 minutes at 37°C, with no significant degradation observed via liquid chromatography-mass spectrometry (LC-MS) analysis.[3] When preparing stock solutions in DMSO, it is recommended to store them at -20°C or -80°C and avoid repeated freeze-thaw cycles. For working solutions, fresh preparation is ideal.

Q5: What are the expected pharmacokinetic properties of this compound in the brain?

A5: After a single intraperitoneal injection of 0.5 mg/kg in mice, this compound can be detected in the brain within 30 minutes. The concentration peaks and then gradually decreases over several hours, with detectable levels remaining for up to 6 hours.[3][6]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the administration of this compound and its delivery across the blood-brain barrier.

Issue 1: Inconsistent or Lack of Expected CNS Effects

Possible Cause 1: Suboptimal Vehicle Formulation

  • Problem: this compound may not be fully solubilized or may precipitate out of solution upon dilution, leading to inaccurate dosing.

  • Solution:

    • Ensure this compound is completely dissolved in DMSO before adding it to the aqueous vehicle.

    • Vortex the final solution thoroughly before each injection.

    • Consider a slight increase in the DMSO concentration in your final vehicle, but be mindful of potential toxicity. The final concentration of DMSO should ideally be below 10%.

    • Perform a small-scale solubility test of your final formulation to check for precipitation.

Possible Cause 2: Incorrect Intraperitoneal (i.p.) Injection Technique

  • Problem: Improper i.p. injection can lead to the substance being delivered into the subcutaneous space, adipose tissue, or even internal organs, rather than the peritoneal cavity. This can significantly reduce and delay its absorption into the bloodstream and subsequent delivery to the brain. Studies have shown that the error rate for i.p. injections in mice can be as high as 12% with a one-person procedure.[7][8]

  • Solution:

    • Use a two-person injection technique: One person properly restrains the animal while the other performs the injection. This has been shown to reduce the error rate to as low as 1.2%.[7][8]

    • Proper needle insertion: Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder. The angle of insertion should be approximately 30-40 degrees.

    • Aspirate before injecting: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is drawn into the syringe, which would indicate improper placement.

Possible Cause 3: Compound Degradation

  • Problem: Although this compound is relatively stable, improper storage or handling of stock solutions can lead to degradation.

  • Solution:

    • Prepare fresh working solutions for each experiment from a frozen stock.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Protect solutions from light and store them at the recommended temperature.

Issue 2: High Variability in Brain Tissue Concentrations of this compound

Possible Cause 1: Inconsistent Timing of Tissue Collection

  • Problem: The concentration of this compound in the brain changes over time after administration.[3][6] Inconsistent timing of tissue harvesting will lead to high variability in measured concentrations.

  • Solution:

    • Strictly adhere to a predetermined time point for tissue collection post-injection for all animals within a group.

    • If studying the pharmacokinetic profile, use multiple, precisely timed collection points.

Possible Cause 2: Inefficient Brain Tissue Homogenization

  • Problem: Incomplete homogenization of brain tissue can lead to inaccurate and variable quantification of this compound.

  • Solution:

    • Use a suitable homogenization method, such as a bead beater or sonicator, to ensure complete disruption of the tissue.

    • Keep samples on ice throughout the homogenization process to prevent degradation.

    • Visually inspect the homogenate to ensure no large tissue fragments remain.

Data Presentation

Table 1: Brain Bioavailability of this compound in Mice after a Single Intraperitoneal Injection (0.5 mg/kg)

Time Post-InjectionBrain Concentration (nM)
30 minutes~400
1 hourNot specified
2 hoursNot specified
4 hoursNot specified
6 hours~10

Data extracted from Cazorla et al., 2011.[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

    • For a final dose of 0.5 mg/kg in a 25g mouse, you will need 12.5 µg of this compound.

    • On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration. For example, to achieve a final injection volume of 100 µL with 5% DMSO, mix 5 µL of the appropriate dilution of the this compound stock in DMSO with 95 µL of sterile saline.

    • Vortex the final solution thoroughly.

  • Intraperitoneal Injection Procedure (Two-Person Technique):

    • The first person restrains the mouse by scruffing the neck and securing the tail.

    • The second person locates the injection site in the lower right abdominal quadrant.

    • A 27-gauge needle is inserted at a 30-40 degree angle.

    • Aspirate to check for fluid or air.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
  • Brain Tissue Homogenization:

    • At the designated time point, euthanize the mouse and quickly dissect the brain.

    • Weigh the brain tissue and place it in a pre-chilled tube.

    • Add a measured volume of ice-cold lysis buffer (e.g., RIPA buffer).

    • Homogenize the tissue using a bead beater or sonicator until no visible tissue clumps remain. Keep the sample on ice.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Sample Preparation for LC-MS/MS:

    • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the brain homogenate supernatant.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing this compound to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 column for chromatographic separation.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound based on its parent and fragment ion masses.

    • Create a standard curve using known concentrations of this compound to quantify the amount in the brain samples.

Protocol 3: Western Blot for Phosphorylated TrkB (pTrkB) in Brain Tissue
  • Protein Extraction:

    • Homogenize brain tissue as described in Protocol 2, using a lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature a standardized amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-pTrkB Tyr816) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize the data, strip the membrane and re-probe with an antibody for total TrkB and/or a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates ANA12 This compound ANA12->TrkB Inhibits PLCg PLCγ TrkB->PLCg Phosphorylates PI3K PI3K TrkB->PI3K Phosphorylates Shc Shc TrkB->Shc Phosphorylates Akt Akt PI3K->Akt Ras Ras Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_admin Administration cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting Points Formulation This compound Formulation (DMSO + Saline) Injection Intraperitoneal Injection Formulation->Injection Solubility Issue: Poor Solubility/ Precipitation Formulation->Solubility Degradation Issue: Compound Degradation Formulation->Degradation Behavior Behavioral Assays Injection->Behavior Biochem Biochemical Analysis (Brain Tissue) Injection->Biochem Injection_Error Issue: Incorrect Injection Technique Injection->Injection_Error Variability Issue: High Data Variability Behavior->Variability Biochem->Variability

Caption: Troubleshooting workflow for in vivo experiments with this compound.

References

Validation & Comparative

ANA-12: A Selective Antagonist of TrkB with Proven Specificity Over TrkA and TrkC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of neurotrophic receptor signaling is paramount. This guide provides a comprehensive comparison of ANA-12, a small molecule antagonist, and its specificity for the Tropomyosin receptor kinase B (TrkB) over its family members, TrkA and TrkC. The data presented herein validates this compound as a precise tool for studying TrkB-mediated signaling pathways and as a potential therapeutic lead.

This compound has been identified as a potent and selective, non-competitive antagonist of TrkB, the primary receptor for brain-derived neurotrophic factor (BDNF).[1] Its ability to cross the blood-brain barrier and exert central TrkB blockade makes it a valuable compound for in vivo studies.[1] Experimental evidence robustly demonstrates that this compound effectively inhibits TrkB activation and its downstream signaling without significantly impacting the function of TrkA and TrkC receptors.[2][3][4][5][6]

Quantitative Comparison of this compound Activity on Trk Receptors

The selectivity of this compound is highlighted by its differential activity against the Trk receptor family. While specific IC50 or Ki values for TrkA and TrkC are not typically reported due to the lack of significant inhibition, functional assays provide a clear picture of its specificity.

ReceptorLigandThis compound ActivityIC50 (High Affinity)IC50 (Low Affinity)Reference
TrkA Nerve Growth Factor (NGF)No effect on neurite outgrowth at concentrations up to 100 µMNot ApplicableNot Applicable[2]
TrkB Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4/5 (NT-4/5)Prevents BDNF-induced neurite outgrowth45.6 nM41.1 µM[5][7][8][9][10][11]
TrkC Neurotrophin-3 (NT-3)No effect on neurite outgrowth at concentrations up to 100 µMNot ApplicableNot Applicable[2]

Experimental Validation of Specificity

The specificity of this compound for TrkB has been primarily validated through neurite outgrowth assays using PC12 cell lines engineered to express specific Trk receptors. This cellular model allows for the direct assessment of receptor-mediated functional responses in the presence of the antagonist.

Experimental Protocol: Neurite Outgrowth Assay
  • Cell Culture: PC12 cells stably transfected to express either TrkA, TrkB, or TrkC are cultured in appropriate media.

  • Seeding: Cells are seeded onto collagen-coated plates at a suitable density.

  • Treatment: After an initial incubation period, the cells are treated with this compound at varying concentrations (e.g., from nanomolar to 100 µM).

  • Neurotrophin Stimulation: Following pre-incubation with this compound, the respective neurotrophin is added to stimulate neurite outgrowth:

    • NGF for TrkA-expressing cells.

    • BDNF for TrkB-expressing cells.

    • NT-3 for TrkC-expressing cells.

  • Incubation: The cells are incubated for a period of 72 hours to allow for neurite extension.

  • Analysis: Neurite length and branching are quantified using microscopy and image analysis software. The effect of this compound is determined by comparing the neurite outgrowth in treated cells to that in control cells (stimulated with neurotrophin alone).

In these assays, this compound demonstrated a dose-dependent inhibition of BDNF-induced neurite outgrowth in TrkB-expressing cells.[2][12] Conversely, even at high concentrations (100 µM), this compound showed no discernible effect on the neurite outgrowth stimulated by NGF in TrkA-expressing cells or by NT-3 in TrkC-expressing cells.[2]

Trk Receptor Signaling Pathways

Trk receptors are receptor tyrosine kinases that, upon binding to their respective neurotrophin ligands, dimerize and autophosphorylate, initiating several downstream intracellular signaling cascades.[13] The primary pathways activated include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[13][14]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin Trk Receptor Trk Receptor Neurotrophin->Trk Receptor Binding & Dimerization P P Trk Receptor->P Autophosphorylation Shc/Grb2/SOS Shc/Grb2/SOS P->Shc/Grb2/SOS PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ Ras/MAPK Pathway Ras/MAPK Pathway Shc/Grb2/SOS->Ras/MAPK Pathway Akt Pathway Akt Pathway PI3K->Akt Pathway IP3/DAG Pathway IP3/DAG Pathway PLCγ->IP3/DAG Pathway Transcription Factors (e.g., CREB) Transcription Factors (e.g., CREB) Ras/MAPK Pathway->Transcription Factors (e.g., CREB) Akt Pathway->Transcription Factors (e.g., CREB) IP3/DAG Pathway->Transcription Factors (e.g., CREB) Gene Expression Gene Expression Transcription Factors (e.g., CREB)->Gene Expression Neuronal Survival & Plasticity Neuronal Survival & Plasticity Gene Expression->Neuronal Survival & Plasticity

Caption: General Trk receptor signaling cascade.

Experimental Workflow for Validating this compound Specificity

The logical flow of experiments to confirm the specificity of this compound for TrkB involves parallel testing against all three Trk receptors.

ANA12_Specificity_Workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment Groups cluster_assay Functional Assay cluster_results Expected Results PC12_TrkA PC12 cells expressing TrkA Control_A NGF PC12_TrkA->Control_A ANA12_A NGF + this compound PC12_TrkA->ANA12_A PC12_TrkB PC12 cells expressing TrkB Control_B BDNF PC12_TrkB->Control_B ANA12_B BDNF + this compound PC12_TrkB->ANA12_B PC12_TrkC PC12 cells expressing TrkC Control_C NT-3 PC12_TrkC->Control_C ANA12_C NT-3 + this compound PC12_TrkC->ANA12_C Neurite_Outgrowth Measure Neurite Outgrowth ANA12_A->Neurite_Outgrowth ANA12_B->Neurite_Outgrowth ANA12_C->Neurite_Outgrowth Result_A No inhibition of neurite outgrowth Neurite_Outgrowth->Result_A TrkA Result_B Inhibition of neurite outgrowth Neurite_Outgrowth->Result_B TrkB Result_C No inhibition of neurite outgrowth Neurite_Outgrowth->Result_C TrkC

Caption: Workflow for this compound specificity validation.

References

A Comparative Guide to the Efficacy of ANA-12 and Other TrkB Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective antagonism of the Tropomyosin receptor kinase B (TrkB) presents a promising avenue for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide provides an objective comparison of the efficacy of ANA-12 with other notable TrkB antagonists, supported by experimental data and detailed methodologies.

Quantitative Comparison of TrkB Antagonist Efficacy

The following table summarizes the key efficacy parameters of this compound and other selective TrkB antagonists based on available experimental data.

AntagonistTarget(s)Mechanism of ActionIC50 / KdCell-Based Assay PerformanceIn Vivo EfficacySelectivity
This compound TrkBNon-competitive antagonistHigh-affinity site: IC50 = 45.6 nM, Kd = 10 nM; Low-affinity site: IC50 = 41.1 µM, Kd = 12 µM[1][2]Prevents BDNF-induced neurite outgrowth at concentrations as low as 10 nM[1][3]Reduces anxiety and depression-related behaviors in mice at 0.5 mg/kg (i.p.)[1][3]Selective for TrkB; no effect on TrkA or TrkC[1][3]
Cyclotraxin-B TrkBAllosteric inhibitorIC50 = 0.30 nM for BDNF-induced TrkB activity[3][4]Dose-dependently prevents BDNF-induced neurite outgrowth with an IC50 of 12.2 pM[3]Exhibits anxiolytic properties in mice[3][4]Selective for TrkB[3][4]
GNF-4256 Pan-Trk (TrkA, TrkB, TrkC)ATP-competitive inhibitorIC50 ≈ 7 nM for TrkB phosphorylationInhibits in vitro growth of TrkB-expressing neuroblastoma cells with an IC50 of ~50 nMInhibits neuroblastoma xenograft growth as a single agent[5]Pan-Trk inhibitor[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Kinase Inhibitor Receptor Activation (KIRA) ELISA for TrkB Phosphorylation

This assay quantitatively measures the ligand-induced phosphorylation of TrkB.

  • Cell Culture and Treatment: Plate cells expressing TrkB (e.g., recombinant TetOn-rhTrkB cells or primary cortical neurons) in 96-well plates.[3] Prior to the experiment, starve the cells in a serum-free medium.

  • Antagonist Incubation: Add varying concentrations of the TrkB antagonist (e.g., this compound or Cyclotraxin-B) to the wells and incubate for a predetermined time (e.g., 30 minutes).[3]

  • Ligand Stimulation: Stimulate the cells with a known concentration of Brain-Derived Neurotrophic Factor (BDNF) for a short period (e.g., 5-10 minutes) to induce TrkB phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an anti-TrkB capture antibody overnight at 4°C.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

    • Add the cell lysates to the wells and incubate to allow the capture of TrkB protein.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of TrkB (anti-phospho-TrkB), conjugated to an enzyme like horseradish peroxidase (HRP).

    • After another washing step, add a substrate for the HRP (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[1]

  • Data Analysis: Normalize the phospho-TrkB signal to the total TrkB protein for each sample. Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.

Neurite Outgrowth Assay

This assay assesses the ability of a compound to inhibit or promote the growth of neurites from neuronal cells.

  • Cell Seeding: Plate neuronal cells (e.g., PC12 cells stably expressing TrkB) on a suitable substrate (e.g., collagen-coated plates) at a low density.[1][3]

  • Compound Treatment: Treat the cells with the TrkB antagonist at various concentrations for a specified period, typically 24-72 hours.[1][3] Include a positive control (BDNF alone) and a negative control (vehicle).

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain them with a neuronal marker (e.g., anti-β-III tubulin antibody) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches.[1][3] This can be done using automated image analysis software.

Cell Viability Assay

This assay determines the effect of the antagonist on cell survival.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Compound Exposure: Treat the cells with a range of concentrations of the TrkB antagonist for a defined period (e.g., 24, 48, or 72 hours).[6]

  • Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a luminescent ATP-based assay.[7][8][9][10]

    • For an MTT assay, add the MTT reagent to the wells and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and measured spectrophotometrically.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for cytotoxicity if applicable.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated.

TrkB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TrkB TrkB Receptor PLCg PLCγ TrkB->PLCg Activates PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates BDNF BDNF BDNF->TrkB Binds IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt MAPK MAPK/ERK Ras->MAPK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Survival Cell Survival & Growth Akt->Survival Plasticity Synaptic Plasticity & Gene Expression MAPK->Plasticity

Caption: TrkB Receptor Signaling Pathways.

KIRA_ELISA_Workflow cluster_elisa ELISA Plate start Start: Plate TrkB-expressing cells treat Treat with TrkB Antagonist start->treat stimulate Stimulate with BDNF treat->stimulate lyse Lyse Cells stimulate->lyse capture Capture TrkB with anti-TrkB Ab lyse->capture detect_pTrkB Detect with anti-phospho-TrkB-HRP Ab capture->detect_pTrkB substrate Add Substrate & Measure Signal detect_pTrkB->substrate end End: Calculate IC50 substrate->end Neurite_Outgrowth_Workflow start Start: Seed Neuronal Cells treat Treat with BDNF & TrkB Antagonist start->treat incubate Incubate (24-72h) treat->incubate fix_stain Fix & Stain (β-III tubulin, DAPI) incubate->fix_stain image Image Acquisition fix_stain->image analyze Quantify Neurite Length & Branching image->analyze end End: Determine Efficacy analyze->end

References

A Comparative Guide to ANA-12 and 7,8-Dihydroxyflavone in Neurotrophic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for small molecules that can modulate neurotrophic pathways holds significant promise for treating a spectrum of neurological and psychiatric disorders. Brain-Derived Neurotrophic Factor (BDNF) and its primary receptor, Tropomyosin receptor kinase B (TrkB), are central to neuronal survival, growth, and synaptic plasticity. Both 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and ANA-12 have emerged as critical research tools for dissecting the TrkB signaling pathway. However, they operate through fundamentally different mechanisms, making a direct comparison essential for experimental design and interpretation. 7,8-DHF is a potent TrkB agonist that mimics the effects of BDNF, while this compound is a non-competitive TrkB antagonist that blocks BDNF-mediated signaling.[1][2]

Mechanism of Action: A Tale of Two Modulators

7,8-Dihydroxyflavone (7,8-DHF): The Agonist

7,8-DHF is a naturally occurring flavone (B191248) that directly binds to the extracellular domain of the TrkB receptor.[2][3] This binding event induces the dimerization and autophosphorylation of the receptor, initiating the same downstream signaling cascades activated by BDNF.[2][4] These pathways include the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which collectively promote neuronal survival, enhance synaptic plasticity, and support neurite outgrowth.[4][5] Because it can cross the blood-brain barrier and be administered orally or systemically, 7,8-DHF has become an invaluable tool for studying the therapeutic potential of TrkB activation in various disease models.[2][3]

This compound: The Antagonist

In stark contrast, this compound is a selective, non-competitive antagonist of the TrkB receptor.[1][6] It binds to TrkB at a site distinct from the BDNF binding pocket, preventing the conformational changes necessary for receptor activation, even in the presence of BDNF.[1][6] This blockade effectively inhibits the neurotrophic actions of BDNF without compromising basal neuronal survival.[1] this compound also crosses the blood-brain barrier and is used experimentally to investigate the consequences of inhibiting TrkB signaling, which has been implicated in conditions like anxiety, depression, and pain.[6][7]

Quantitative Data Comparison

The following tables summarize the key pharmacological and efficacy data for this compound and 7,8-DHF based on preclinical studies.

Table 1: Pharmacological Profile

ParameterThis compound7,8-Dihydroxyflavone (7,8-DHF)
Mechanism of Action Non-competitive TrkB Antagonist[1]TrkB Agonist[2]
Binding Affinity (Kd) High-affinity site: ~10 nM[1][8]High-affinity binding to TrkB ECD
Low-affinity site: ~12 µM[1][8]
Primary Effect Inhibits BDNF-induced TrkB phosphorylation and downstream signaling[6][7]Induces TrkB dimerization and autophosphorylation, activating downstream signaling[2][3]
Blood-Brain Barrier Yes[1]Yes[3][4]

Table 2: Comparative In Vitro Efficacy

AssayThis compound7,8-Dihydroxyflavone (7,8-DHF)
Neuronal Survival Blocks BDNF-mediated neuroprotection; does not induce cell death on its own[1]Protects neurons from apoptosis and excitotoxicity[2][9]
Neurite Outgrowth Inhibits BDNF-induced neurite outgrowth; no effect on its own[6]Promotes neurite growth in cultured motoneurons and other neuronal types[5]
TrkB Phosphorylation Blocks BDNF-induced TrkB phosphorylation[7]Induces TrkB phosphorylation at concentrations of ~250 nM[3]
Downstream Signaling Decreases activation of MAPK/ERK and other downstream targets[10]Activates PI3K/Akt and MAPK pathways[4][5]

Table 3: Comparative In Vivo Efficacy in Preclinical Models

Disease ModelThis compound7,8-Dihydroxyflavone (7,8-DHF)
Depression Produces rapid antidepressant-like effects in social defeat and methamphetamine withdrawal models[1][11][12]Shows antidepressant effects; reverses decreased BDNF expression[4][12]
Anxiety Demonstrates anxiolytic-like properties[6]Reported to have anxiolytic effects
Cognition/Memory Blocks cognitive enhancement from environmental enrichment[1]Rescues memory deficits in Alzheimer's disease models[13]
Neuroprotection Can be neuroprotective in specific contexts like neonatal seizures[14][15]Neuroprotective in models of stroke, Parkinson's disease, and TBI[2][9]
Pain Alleviates pain behaviors in a rheumatoid arthritis model[7]Not a primary focus of cited studies

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate and compare TrkB modulators like this compound and 7,8-DHF.

Protocol 1: Western Blot for TrkB Phosphorylation

  • Cell Culture and Treatment: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) and culture until differentiated. Starve cells of serum for 4-6 hours.

  • Compound Administration: Treat cells with vehicle, BDNF (positive control), 7,8-DHF, this compound, or a combination of this compound followed by BDNF. A typical concentration for 7,8-DHF is 250-500 nM, and for this compound is 0.5-1 µM. Incubate for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-TrkB (e.g., Tyr816).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect chemiluminescence using an imaging system.

  • Analysis: Strip the membrane and re-probe for total TrkB and a loading control (e.g., β-actin or GAPDH). Quantify band intensity and express results as the ratio of phospho-TrkB to total TrkB.[11]

Protocol 2: Neurite Outgrowth Assay

  • Cell Seeding: Plate a neuronal cell line (e.g., PC12 or Neuro-2a) or primary neurons on plates coated with an appropriate substrate (e.g., poly-L-lysine or Matrigel) at a low density to allow for clear visualization of individual cells.[16][17]

  • Differentiation and Treatment: Differentiate cells if necessary (e.g., for PC12 cells, use NGF). Add test compounds (vehicle, 7,8-DHF, this compound, etc.) to the culture medium.

  • Incubation: Culture the cells for a period of 24 to 72 hours to allow for neurite extension.[18]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and stain with an antibody against a neuronal marker like β-III tubulin to visualize neurites. A nuclear counterstain (e.g., DAPI) is also used.

  • Imaging: Acquire images using a high-content imaging system or fluorescence microscope.[19]

  • Analysis: Use automated image analysis software to quantify neurite parameters, such as the total length of neurites per neuron, the number of primary neurites, and the number of branch points.[16][18]

Visualizing Pathways and Workflows

Diagram 1: TrkB Signaling and Compound Interaction

TrkB_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes TrkB TrkB Receptor TrkB_dimer TrkB Dimer (Phosphorylated) TrkB->TrkB_dimer Dimerization & Autophosphorylation PLC PLCγ TrkB_dimer->PLC PI3K PI3K TrkB_dimer->PI3K MAPK MAPK/ERK TrkB_dimer->MAPK BDNF BDNF BDNF->TrkB Binds DHF 7,8-DHF (Agonist) DHF->TrkB Binds & Activates ANA12 This compound (Antagonist) ANA12->TrkB Blocks Activation Plasticity Synaptic Plasticity PLC->Plasticity Survival Neuronal Survival PI3K->Survival MAPK->Plasticity Growth Neurite Growth MAPK->Growth

Caption: TrkB signaling pathway showing agonist (7,8-DHF) and antagonist (this compound) actions.

Diagram 2: Experimental Workflow for Neurotrophic Compound Evaluation

Experimental_Workflow A Compound Selection (e.g., this compound, 7,8-DHF) B In Vitro Screening (Neuronal Cell Lines) A->B C Primary Assays: - Neuronal Viability (MTT) - Neurite Outgrowth Assay B->C D Mechanism of Action Studies - TrkB Phosphorylation (Western Blot) - Downstream Target Analysis C->D Validate Hits E In Vivo Testing (Animal Models of Disease) D->E Confirm Mechanism F Administration & Behavioral Analysis - Morris Water Maze (Memory) - Forced Swim Test (Depression) E->F G Post-mortem Tissue Analysis - Immunohistochemistry - Western Blot from Brain Regions F->G H Data Analysis & Conclusion G->H

Caption: A typical workflow for evaluating neurotrophic compounds from in vitro to in vivo.

References

ANA-12: A Cross-Validation of its Anxiolytic and Antidepressant Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ANA-12's Performance

This compound, a selective, small-molecule, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), has emerged as a significant tool in neuroscience research. By inhibiting the binding of brain-derived neurotrophic factor (BDNF) to TrkB, this compound offers a mechanism to probe the role of this critical signaling pathway in various neurological and psychiatric conditions. This guide provides a comparative analysis of the effects of this compound across different animal models, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive understanding of its in-vivo activities.

Data Presentation: Summary of this compound Effects

The following tables summarize the quantitative effects of this compound in various behavioral and molecular assays across different animal models.

Table 1: Effects of this compound on Anxiety-Like and Depressive-Like Behaviors in Mice

Animal ModelBehavioral TestThis compound Dose (mg/kg, i.p.)Key FindingsReference
C57BL/6 MiceForced Swim Test (FST)0.5Decreased immobility time, suggesting an antidepressant-like effect.[1][2][1][2]
C57BL/6 MiceTail Suspension Test (TST)0.5Reduced immobility time, further supporting an antidepressant-like effect.[1][2][1][2]
C57BL/6 MiceSucrose (B13894) Preference TestNot SpecifiedIn a social defeat stress model, this compound significantly improved reduced sucrose preference at 1 and 3 days post-injection.[3][3]
C57BL/6 MiceElevated Plus Maze (EPM)0.5Increased time spent in the open arms, indicative of an anxiolytic effect.[1]
C57BL/6 MiceOpen Field Test (OFT)0.5No significant effect on locomotor activity, suggesting that the observed behavioral effects are not due to motor stimulation.[1]

Table 2: Molecular Effects of this compound on TrkB Signaling in Mice

Animal ModelAssayThis compound Dose (mg/kg, i.p.)Brain RegionKey FindingsReference
C57BL/6 MiceKIRA-ELISA0.5Whole BrainPartially inhibited total endogenous TrkB activity (8% at 2 hours, 25% at 4 hours).[1][1]
Rheumatoid Arthritis MiceWestern BlotNot SpecifiedLocus CoeruleusDecreased protein levels of BDNF and TrkB.[4][4]
Morphine-Treated RatsELISA3 μ g/0.5 μl (intra-NAc)Nucleus AccumbensAttenuated the increase in BDNF levels induced by morphine.[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources to provide a standard framework.

Behavioral Assays

1. Forced Swim Test (FST):

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the water tank for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.

2. Tail Suspension Test (TST):

  • Apparatus: A horizontal bar elevated from the floor, from which the mouse can be suspended.

  • Procedure: The mouse's tail is attached to the bar using adhesive tape, approximately 1-2 cm from the tip. The mouse is suspended for a 6-minute period. The duration of immobility (hanging passively) is recorded.

  • Data Analysis: A reduction in the total time of immobility is indicative of an antidepressant-like effect.

3. Sucrose Preference Test:

  • Apparatus: Home cage equipped with two identical drinking bottles.

  • Procedure: Mice are habituated to two bottles of water. Following habituation, they are deprived of water for a period (e.g., 12-24 hours) and then presented with two pre-weighed bottles: one containing water and the other a 1% sucrose solution. The position of the bottles is switched after a set time to avoid place preference. The amount of liquid consumed from each bottle is measured after a defined period (e.g., 24 hours).

  • Data Analysis: Sucrose preference is calculated as (sucrose intake / (sucrose intake + water intake)) x 100%. A decrease in sucrose preference is interpreted as anhedonia-like behavior, and its reversal suggests an antidepressant effect.

4. Elevated Plus Maze (EPM):

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore freely for a set duration (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is considered an anxiolytic effect.

5. Open Field Test (OFT):

  • Apparatus: A square arena with walls.

  • Procedure: The mouse is placed in the center of the open field and its activity is recorded for a specific duration (e.g., 10-30 minutes).

  • Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured to assess locomotor activity and anxiety-like behavior (thigmotaxis).

Molecular Assays

1. Kinase-Linked Immunosorbent Assay (KIRA-ELISA) for TrkB Phosphorylation:

  • Principle: This assay quantifies the amount of phosphorylated TrkB in a sample.

  • Procedure:

    • Brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors.

    • The lysate is added to a microplate pre-coated with an anti-TrkB antibody to capture the receptor.

    • A biotinylated anti-phosphotyrosine antibody is then added, which binds to the phosphorylated TrkB.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate.

    • The absorbance is measured, which is proportional to the amount of phosphorylated TrkB.

  • Data Analysis: The level of phospho-TrkB is typically normalized to the total amount of TrkB protein.

2. Western Blot for TrkB Signaling Pathway Proteins:

  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Brain tissue is lysed, and protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for TrkB, phospho-TrkB, and downstream signaling molecules (e.g., Akt, ERK).

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • A chemiluminescent substrate is added, and the resulting signal is detected and quantified.

  • Data Analysis: The intensity of the protein bands is measured and often normalized to a loading control protein (e.g., GAPDH or β-actin).

Mandatory Visualization

BDNF_TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor Dimerization & Autophosphorylation BDNF->TrkB Binds & Activates ANA12 This compound ANA12->TrkB Antagonizes PLCg PLCγ TrkB->PLCg PI3K PI3K TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK Neuronal_Survival Neuronal Survival & Plasticity PLCg->Neuronal_Survival Akt Akt PI3K->Akt CREB CREB MAPK->CREB Akt->CREB CREB->Neuronal_Survival

Caption: BDNF/TrkB signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_ANA12 cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_behavioral Behavioral Testing cluster_molecular Molecular Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Habituation Habituation to Testing Environment Animal_Model->Habituation ANA12_Admin This compound or Vehicle Administration (i.p.) Habituation->ANA12_Admin FST Forced Swim Test ANA12_Admin->FST TST Tail Suspension Test ANA12_Admin->TST EPM Elevated Plus Maze ANA12_Admin->EPM OFT Open Field Test ANA12_Admin->OFT Brain_Extraction Brain Tissue Extraction FST->Brain_Extraction Post-test TST->Brain_Extraction Post-test EPM->Brain_Extraction Post-test OFT->Brain_Extraction Post-test KIRA_ELISA KIRA-ELISA (pTrkB/TrkB) Brain_Extraction->KIRA_ELISA Western_Blot Western Blot (Signaling Proteins) Brain_Extraction->Western_Blot

Caption: Generalized experimental workflow for assessing this compound effects.

References

Replicating Behavioral Results with ANA-12: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TrkB antagonist, ANA-12, with other research compounds in commonly used behavioral assays. The data presented is collated from published studies to aid researchers in evaluating and potentially replicating findings related to the behavioral effects of this compound.

Introduction to this compound

This compound is a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By crossing the blood-brain barrier, this compound exerts its effects centrally, making it a valuable tool for investigating the role of BDNF-TrkB signaling in various neurological and psychiatric models.[1][2] Research has demonstrated its potential anxiolytic and antidepressant-like effects in animal models.[1][2]

Comparative Behavioral Data

The following tables summarize the quantitative data from studies comparing this compound with other compounds in key behavioral tests for depression and anxiety.

Depression-Related Behaviors: Forced Swim Test (FST) and Tail Suspension Test (TST)

A study directly compared the effects of this compound with the TrkB agonist 7,8-dihydroxyflavone (B1666355) (7,8-DHF) in a mouse model of depression. The results indicate that this compound, but not 7,8-DHF, significantly attenuated the increased immobility time associated with depression-like behavior.

Behavioral TestCompoundDoseOutcome MeasureResult (vs. Vehicle)
Forced Swim Test This compound0.5 mg/kgImmobility Time (s)Decreased
7,8-DHF10 mg/kgImmobility Time (s)No significant change
Tail Suspension Test This compound0.5 mg/kgImmobility Time (s)Decreased
7,8-DHF10 mg/kgImmobility Time (s)No significant change
Anxiety-Related Behaviors: Elevated Plus Maze (EPM) and Novelty-Suppressed Feeding (NSF) Test

Direct comparative studies of this compound with other specific compounds in the EPM and NSF tests are limited in the currently available literature. The following data is from a study evaluating the effects of this compound against a saline control. For the EPM, a qualitative comparison to another TrkB antagonist, cyclotraxin-B, is noted from the literature, though direct quantitative comparison from a single study is unavailable.

Behavioral TestCompoundDoseOutcome MeasureResult (vs. Saline)
Elevated Plus Maze This compound0.5 mg/kgTime in Open Arms (%)Increased
Cyclotraxin-B-Time in Open Arms (%)Reported to have similar anxiolytic effects to this compound[1]
Novelty-Suppressed Feeding This compound0.5 mg/kgLatency to Eat (s)Decreased

Note: The data for cyclotraxin-B is based on a qualitative statement in the cited literature and not from a direct, side-by-side quantitative comparison with this compound in the same study.

Signaling Pathway and Experimental Workflows

To facilitate understanding and replication, the following diagrams illustrate the mechanism of action of this compound and the workflows of the behavioral experiments cited.

BDNF-TrkB Signaling Pathway with this compound Inhibition

BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates Downstream Downstream Signaling (e.g., PLC, PI3K, MAPK pathways) TrkB->Downstream Activates ANA12 This compound ANA12->TrkB Binds and Inhibits Neuronal Neuronal Effects (Survival, Plasticity, etc.) Downstream->Neuronal Leads to

Caption: this compound acts as a non-competitive antagonist at the TrkB receptor, preventing BDNF-mediated signaling.

Experimental Workflow: Forced Swim Test (FST)

cluster_prep Preparation cluster_test Test Procedure Drug Administer this compound or vehicle/competitor Acclimate Acclimation Period Drug->Acclimate Place Place mouse in water-filled cylinder Acclimate->Place Record Record behavior for 6 minutes Place->Record Measure Measure total immobility time Record->Measure

Caption: Workflow for the Forced Swim Test to assess antidepressant-like effects.

Experimental Workflow: Tail Suspension Test (TST)

cluster_prep Preparation cluster_test Test Procedure Drug Administer this compound or vehicle/competitor Acclimate Acclimation Period Drug->Acclimate Suspend Suspend mouse by the tail Acclimate->Suspend Record Record behavior for 6 minutes Suspend->Record Measure Measure total immobility time Record->Measure cluster_prep Preparation cluster_test Test Procedure Drug Administer this compound or vehicle/competitor Acclimate Acclimation to testing room Drug->Acclimate Place Place mouse in center of maze Acclimate->Place Record Record behavior for 5 minutes Place->Record Measure Measure time spent and entries into open/closed arms Record->Measure cluster_prep Preparation cluster_test Test Procedure Deprive Food deprive mice for 24h Drug Administer this compound or vehicle/competitor Deprive->Drug Place Place mouse in a novel, brightly lit arena with a food pellet in the center Drug->Place Record Record behavior Place->Record Measure Measure latency to begin eating Record->Measure

References

ANA-12: A Comparative Guide to its Validation as a TrkB Phosphorylation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ANA-12, a selective antagonist of the Tropomyosin receptor kinase B (TrkB), with other alternative inhibitors. The focus is on the validation of its inhibitory effect on TrkB phosphorylation, a key mechanism in neuronal function and a target in various neurological disorders and cancers. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

Comparative Analysis of TrkB Inhibitors

While direct head-to-head Western blot comparisons of this compound with other TrkB inhibitors are not extensively available in the reviewed literature, a comparative analysis can be drawn from their reported half-maximal inhibitory concentrations (IC50) determined through various assays.

InhibitorIC50 ValueAssay MethodCell/SystemReference
This compound 45.6 ± 8.4 nM (high-affinity site)KIRA-ELISATetOn-rhTrkB cells[1]
87.0 ± 14.0 µM (low-affinity site)KIRA-ELISATetOn-rhTrkB cells[1]
45.6 ± 6.7 nM (high-affinity site)KIRA-ELISANeurons[1]
41.1 ± 21.7 µM (low-affinity site)KIRA-ELISANeurons[1]
~10-13 µMCell Viability AssayA172 and U87MG glioblastoma cells[2]
Cyclotraxin-B 0.30 ± 0.07 nMKIRA-ELISATetOn-rhTrkB cells[3]
65.7 ± 21.7 pMKIRA-ELISANeurons[3]
K252a ~3 nMTyrosine Protein Kinase Assaygp140trk (TrkA)[4]
~10-30 nMSerine/Threonine Protein Kinase AssayGeneral[5]

Note: The IC50 values presented are from different experimental setups and should be interpreted with caution when making direct comparisons. KIRA-ELISA (Kinase Receptor Activation ELISA) is a common method for quantifying receptor phosphorylation.

TrkB Signaling Pathway and Inhibition by this compound

The TrkB receptor is a key component of the neurotrophin signaling pathway. Its activation by Brain-Derived Neurotrophic Factor (BDNF) leads to autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. This compound acts as a non-competitive antagonist, binding to TrkB and preventing its activation by BDNF, thereby inhibiting the subsequent phosphorylation and downstream signaling.[3][6]

TrkB_Signaling_Pathway TrkB Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB BDNF->TrkB Binds p-TrkB TrkB-P TrkB->p-TrkB Autophosphorylation Shc Shc p-TrkB->Shc PI3K PI3K p-TrkB->PI3K PLCg PLCγ p-TrkB->PLCg Grb2/SOS Grb2/SOS Shc->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Survival, Growth, Plasticity) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Gene_Expression This compound This compound This compound->TrkB Inhibits

Caption: TrkB Signaling Pathway and this compound Inhibition.

Experimental Protocol: Western Blot for TrkB Phosphorylation

This protocol outlines the key steps for validating the inhibition of TrkB phosphorylation using Western blotting.

1. Cell Culture and Treatment:

  • Culture cells expressing TrkB (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or transfected cell lines) in appropriate media.

  • Starve the cells in serum-free media for 4-6 hours to reduce basal receptor activity.

  • Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with BDNF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce TrkB phosphorylation.

  • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with BDNF alone.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE:

  • Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 8-10% SDS-PAGE).

  • Run the gel to separate the proteins by molecular weight.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB) (e.g., anti-p-TrkB Tyr706/707) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

7. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total TrkB and a loading control protein (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software. The level of TrkB phosphorylation is typically expressed as the ratio of p-TrkB to total TrkB.

Experimental Workflow

The following diagram illustrates the workflow for a Western blot experiment to validate the inhibition of TrkB phosphorylation.

Western_Blot_Workflow Western Blot Workflow for TrkB Phosphorylation Inhibition cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Cell_Seeding Serum_Starvation Serum_Starvation Cell_Seeding->Serum_Starvation Inhibitor_Treatment Inhibitor Treatment (this compound, etc.) Serum_Starvation->Inhibitor_Treatment BDNF_Stimulation BDNF Stimulation Inhibitor_Treatment->BDNF_Stimulation Cell_Lysis Cell_Lysis BDNF_Stimulation->Cell_Lysis Quantification Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-p-TrkB) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry Normalization Normalization (p-TrkB / Total TrkB) Densitometry->Normalization

Caption: Western Blot Workflow.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of ANA-12, a Selective TrkB Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ANA-12, a selective, non-competitive antagonist of the Tropomyosin receptor kinase B (TrkB). The information presented is supported by experimental data to facilitate an objective evaluation of its performance.

In Vitro Efficacy of this compound

This compound demonstrates potent and selective inhibition of TrkB, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Its in vitro efficacy has been characterized by determining its half-maximal inhibitory concentration (IC50) against TrkB.

Data Presentation
ParameterValueAssaySource
IC50 (High-Affinity Site)45.6 nMKIRA-ELISA[1]
IC50 (Low-Affinity Site)41.1 µMKIRA-ELISA[1]
Experimental Protocol: Kinase Inhibitor Receptor Activation (KIRA)-ELISA

The in vitro inhibitory activity of this compound on TrkB phosphorylation was quantified using a Kinase Inhibitor Receptor Activation (KIRA)-ELISA. This assay measures the level of receptor tyrosine phosphorylation in response to ligand stimulation.

Principle: This sandwich ELISA-based assay captures the TrkB receptor from cell lysates and subsequently detects the level of tyrosine phosphorylation using a generic anti-phosphotyrosine antibody.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Cells expressing TrkB (e.g., recombinant cell lines or primary neurons) are cultured in 96-well plates.

    • Cells are pre-incubated with varying concentrations of this compound.

    • BDNF is then added to stimulate TrkB activation.

  • Cell Lysis:

    • After stimulation, the cells are lysed to release cellular proteins, including the TrkB receptor.

  • Immuno-capture of TrkB:

    • The wells of a 96-well plate are coated with a capture antibody specific for the TrkB receptor.

    • The cell lysates are added to the wells, allowing the capture antibody to bind to the TrkB receptor.

  • Detection of Phosphorylation:

    • A detection antibody, typically a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, is added to the wells. This antibody binds to the phosphorylated tyrosine residues on the captured TrkB receptor.

  • Signal Generation and Measurement:

    • A colorimetric substrate for HRP (e.g., TMB) is added, and the resulting color change is proportional to the amount of phosphorylated TrkB.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis:

    • The IC50 value is calculated by plotting the percentage of inhibition of TrkB phosphorylation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy of this compound

Systemic administration of this compound in mice has demonstrated significant anxiolytic and antidepressant-like effects in various behavioral models. These studies highlight the ability of this compound to cross the blood-brain barrier and exert its pharmacological effects centrally.[2] The primary source for the following in vivo data is the foundational study by Cazorla et al. (2011) in The Journal of Clinical Investigation.[2][3] The mouse strain used in these experiments was the FVB/N strain.

Data Presentation

Anxiolytic-like Effects (Elevated Plus Maze)

TreatmentDose (i.p.)Time in Open Arms (%)Total Arm Entries
Vehicle-~25%~30
This compound0.5 mg/kg~45%~30

Antidepressant-like Effects (Forced Swim Test)

TreatmentDose (i.p.)Immobility Time (s)
Vehicle-~150 s
This compound0.5 mg/kg~100 s

Antidepressant-like Effects (Tail Suspension Test)

TreatmentDose (i.p.)Immobility Time (s)
Vehicle-~125 s
This compound0.5 mg/kg~75 s

Note: The quantitative data presented in the tables are estimations derived from the graphical representations in Cazorla et al. (2011) and are intended for comparative purposes.

Experimental Protocols

Animals:

  • Species: Mouse

  • Strain: FVB/N

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

  • Compound: this compound

  • Vehicle: Saline

  • Route: Intraperitoneal (i.p.) injection

  • Dose: 0.5 mg/kg

  • Timing: 30 minutes prior to behavioral testing

Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Mice are placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • The number of entries into and the time spent in each arm are recorded using an automated tracking system.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Total number of arm entries (a measure of general locomotor activity).

Forced Swim Test (FST): This test is a widely used model to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Mice are placed in the water-filled cylinder for a 6-minute session.

    • The behavior of the mouse is recorded.

  • Parameters Measured:

    • Immobility time (the duration for which the mouse remains floating without making any escape-oriented movements).

Signaling Pathway and Experimental Workflow

BDNF/TrkB Signaling Pathway

This compound exerts its effects by inhibiting the BDNF/TrkB signaling pathway. Upon binding of BDNF, TrkB receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity. This compound acts as a non-competitive antagonist, preventing this activation.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLCg PLCγ TrkB->PLCg Activates PI3K PI3K TrkB->PI3K Activates Shc Shc TrkB->Shc Activates CREB CREB PLCg->CREB Akt Akt PI3K->Akt Ras Ras Shc->Ras MAPK MAPK Ras->MAPK Akt->CREB MAPK->CREB Survival Neuronal Survival & Growth CREB->Survival Gene Transcription Plasticity Synaptic Plasticity CREB->Plasticity Gene Transcription ANA12 This compound ANA12->TrkB Inhibits

BDNF/TrkB Signaling Pathway
Experimental Workflow for Screening TrkB Antagonists

The following workflow outlines a typical process for the identification and validation of novel TrkB antagonists like this compound.

TrkB_Antagonist_Workflow cluster_discovery Discovery & In Vitro Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development A Virtual Screening / HTS B Primary In Vitro Assay (e.g., KIRA-ELISA) A->B Hit Identification C IC50 Determination B->C Potency Confirmation D Selectivity Assays (vs. TrkA, TrkC, etc.) C->D Selectivity Profiling E Pharmacokinetic Studies (BBB permeability) D->E Candidate Selection F Behavioral Models (e.g., EPM, FST) E->F Efficacy Testing G Target Engagement (in vivo TrkB phosphorylation) F->G Mechanism Confirmation H Lead Optimization G->H I Toxicology Studies H->I

TrkB Antagonist Screening Workflow

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of ANA-12, a selective TrkB receptor antagonist, are critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

This compound, chemically known as N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide, is a valuable tool in neuroscience research, demonstrating antidepressant and anxiolytic properties.[1][2][3] However, its safe management, from handling to disposal, is paramount. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed.[4] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance but a cornerstone of responsible research.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Avoid breathing in dust, fumes, or vapors.[4] Do not eat, drink, or smoke in areas where this compound is being handled or stored.[4]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Chemical Name N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide[1][2]
Molecular Weight 407.49 g/mol [1][2][5]
Molecular Formula C22H21N3O3S[1][2][5]
Purity ≥98% (HPLC)[1][2]
CAS Number 219766-25-3[1][2][4][5]
Solubility Soluble to 20 mM in DMSO[2]
Storage Temperature +4°C for short term, -20°C for long term[1][2][5]
Hazard Statement H302: Harmful if swallowed[4]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its associated waste must be carried out in accordance with local, regional, national, and international regulations.[4] The following is a general procedural guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including unused or expired compounds, and contaminated materials like weigh boats, pipette tips, and bench paper. This waste should be placed in a designated, leak-proof, and chemically compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or glass Pasteur pipettes, must be disposed of in a designated, puncture-resistant sharps container.

Step 2: Waste Containerization and Labeling

  • Containers: Use containers that are in good condition and compatible with the chemical. For liquid waste, ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." The solvent composition should also be listed on liquid waste containers.

Step 3: Storage of Waste

  • Store this compound waste in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that the waste is stored in secondary containment to prevent spills from reaching the environment.

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory trash or drains.

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

ANA12_Disposal_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle this compound in a Ventilated Area (Fume Hood) PPE->Handling Experiment Conduct Experiment with this compound Handling->Experiment SolidWaste Solid Waste (Contaminated consumables) Experiment->SolidWaste LiquidWaste Liquid Waste (Solutions with this compound) Experiment->LiquidWaste SharpsWaste Sharps Waste (Contaminated needles, etc.) Experiment->SharpsWaste SolidContainer Labeled, Leak-Proof Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled, Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS_Pickup Arrange for EHS Waste Pickup Storage->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Personal protective equipment for handling ANA-12

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of ANA-12, a TrkB receptor antagonist. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDisposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[1]Prevents skin contact with this compound.
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1 compliant, with side shields.[1] A face shield should be worn over safety glasses or goggles when there is a splash hazard.[1][2]Protects eyes from splashes and airborne particles.
Body Protection Laboratory CoatStandard polyester/cotton blend lab coat.[3]Protects clothing and skin from incidental contact and minor spills.[4]
Respiratory Protection Not generally requiredBased on the safety data sheet, respiratory protection is not required for normal handling.[5] However, if weighing or handling large quantities of powder outside of a fume hood, a risk assessment may indicate the need for a respirator.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory at all times.[2]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the lifecycle of this compound within the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (219766-25-3), and any hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.

Handling and Use
  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Weighing: When weighing the solid form, use a spatula to transfer the powder. Avoid creating dust.

  • Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. This compound is soluble in DMSO.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, regional, national, and international regulations.[5]

Waste Segregation and Collection
  • Solid Waste: Place contaminated solid waste, such as used gloves, weighing paper, and empty containers, into a clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Dispose of any contaminated sharps (needles, razor blades, etc.) in an appropriate sharps container.

Decontamination
  • Wipe down all surfaces and equipment that have come into contact with this compound with a suitable cleaning agent. Dispose of the cleaning materials as hazardous waste.

Emergency Plan

In the event of a spill or personnel exposure, follow these procedures immediately.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: For small powder spills, carefully cover with an absorbent material to prevent it from becoming airborne. Do not use water.

  • Clean-up:

    • Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

    • Gently scoop up the contained powder and place it in a labeled hazardous waste container.

    • Clean the spill area with a decontaminating solution and dispose of all cleaning materials as hazardous waste.[6]

  • Ventilate: Increase ventilation in the area after the spill has been cleaned up.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [7] If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8][9]

Experimental Workflow for Safe Handling of this compound

ANA12_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don PPE b Prepare designated handling area a->b c Weigh this compound powder b->c Proceed to handling d Prepare this compound solution c->d e Decontaminate work area d->e Experiment complete f Doff PPE e->f g Wash hands f->g h Segregate and label waste g->h End of procedure i Store waste for pickup h->i

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ANA-12
Reactant of Route 2
Reactant of Route 2
ANA-12

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.